molecular formula C12H11Cl2N B8768922 4,6-Dichloro-3-ethyl-2-methylquinoline CAS No. 1136-63-6

4,6-Dichloro-3-ethyl-2-methylquinoline

Cat. No.: B8768922
CAS No.: 1136-63-6
M. Wt: 240.12 g/mol
InChI Key: BGBOSMGZGANSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-ethyl-2-methylquinoline ( 1136-63-6) is an organic compound with the molecular formula C 12 H 11 Cl 2 N and a molecular weight of 240.128 g/mol [ ]. This quinoline derivative serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for developing novel heterocyclic compounds with potential biological activity. The quinoline scaffold is a prominent structure in drug discovery due to its wide spectrum of pharmacological properties [ ]. Research into quinoline derivatives has shown they can exhibit significant anticancer activity through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration [ ]. Furthermore, quinoline-based compounds have been extensively investigated for other therapeutic areas, including antimalarial applications, where molecular hybridization techniques are used to create novel conjugates to overcome drug resistance [ ]. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1136-63-6

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

4,6-dichloro-3-ethyl-2-methylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-3-9-7(2)15-11-5-4-8(13)6-10(11)12(9)14/h4-6H,3H2,1-2H3

InChI Key

BGBOSMGZGANSRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1Cl)Cl)C

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Biological Potential of Dichloro-Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold and the Impact of Dichloro-Substitution

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and have been successfully developed into a wide range of therapeutic agents.[2][3] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. Among these, the introduction of two chlorine atoms—dichloro-substitution—has proven to be a particularly fruitful strategy in the quest for novel therapeutic agents. The electron-withdrawing nature and steric bulk of chlorine atoms can significantly influence the molecule's interaction with biological targets, enhancing potency and modulating selectivity. This in-depth technical guide provides a comprehensive exploration of the significant biological activities of dichloro-substituted quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

Dichloro-substituted quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive cell proliferation, survival, and metastasis.[4][6]

A. Mechanisms of Action: A Multi-pronged Attack

The anticancer effects of dichloro-substituted quinolines are not attributed to a single mechanism but rather a combination of actions that disrupt critical cellular processes.

  • Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7][8] The 3,4-dichloro substitution pattern, in particular, can facilitate key interactions within the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades like the PI3K/Akt/mTOR and EGFR pathways.[6] Some 7-chloroquinoline derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer.[9]

  • Induction of Apoptosis: Dichloro-substituted quinolines can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[10] For instance, certain 7-chloroquinolinehydrazones have been shown to induce apoptosis in various cancer cell lines.[11]

  • Inhibition of Telomerase and DNA Interaction: Some dichloro-quinoline complexes, such as an iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol, have been shown to act as telomerase inhibitors by targeting c-myc G-quadruplex DNA.[12] Other derivatives are believed to exert their cytotoxic effects by intercalating with DNA, thereby interfering with replication and transcription.[9]

  • Downregulation of Pro-tumorigenic Proteins: Recent studies have shown that novel quinoline derivatives can exert their anticancer effects by downregulating proteins that promote tumor growth and metastasis, such as Lumican.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic potential of dichloro-substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for a selection of dichloro-quinoline derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
7-Chloroquinolinehydrazone derivative (Compound 9)HCT-116 (Colon Carcinoma)21.41[13]
7-Chloroquinolinehydrazone derivative (Compound 3)HCT-116 (Colon Carcinoma)23.39[13]
7-Chloroquinolinehydrazone derivative (Compound 6)HCT-116 (Colon Carcinoma)27.26[13]
7-Chloroquinolinehydrazone derivative (Compound 9)MCF-7 (Breast Cancer)Not specified, but showed special selectivity[13]
7-Chloroquinolinehydrazone derivative (Compound 3)HeLa (Cervical Carcinoma)50.03[13]
7-Chloroquinolinehydrazone derivative (Compound 9)HeLa (Cervical Carcinoma)21.41[13]
Morita-Baylis-Hillman adduct/7-chloroquinoline hybrid (ortho-nitro substituted)MCF-7, HCT-116, HL-60, NCI-H2924.60
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (Compounds 73, 74, 79, 81)HCT116p53-/- (Colon Carcinoma)2.24 - 4.98[10]
7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives (Compounds 73-74, 79-82)HCT116 (Colon Carcinoma)1.99 - 4.9[10]
Iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinolHep-G2, BEL-7404, NCI-H460, A549, T-245.04 - 14.35
7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b)LNCaP (Prostate Cancer)6.61 (µg/mL)[14]
7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b)A2780 (Ovarian Cancer)2.81 (µg/mL)[14]
7-Chloroquinolinyl benzyl amino carbamate derivative (Compound 4b)MCF-7 (Breast Cancer)5.69 (µg/mL)[14]
2,6-dichloro hydrazone derivativeSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[4]
Quinoline-based dihydrazone derivative (Compound 3b)MCF-7 (Breast Cancer)7.016[15]
Quinoline-based dihydrazone derivative (Compound 3c)MCF-7 (Breast Cancer)7.05[15]
4,7-dichloroquinolineP. falciparum (CQ-sensitive)6.7 nM[16]
4,7-dichloroquinolineP. falciparum (CQ-resistant)8.5 nM[16]
C. Signaling Pathway Visualization: Kinase Inhibition

The following diagram illustrates a hypothesized mechanism of action for a dichloro-substituted quinoline derivative as a kinase inhibitor, targeting a generic receptor tyrosine kinase (RTK) signaling pathway.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Dichloro-Substituted Quinoline Inhibitor->RTK Inhibition Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents.[17] Dichloro-substituted quinolines, particularly derivatives of 4,7-dichloroquinoline, have demonstrated notable efficacy against a range of bacterial strains.[17]

A. Mechanism of Action: Targeting Bacterial Replication

The primary mechanism of antimicrobial action for quinoline-based compounds is the inhibition of essential bacterial enzymes involved in DNA replication:

  • DNA Gyrase (Topoisomerase II) and Topoisomerase IV Inhibition: These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[18] Dichloro-substituted quinolines are thought to bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of dichloro-substituted quinolines is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Quinoline-2-one derivative (Compound 6c)Methicillin-resistant Staphylococcus aureus (MRSA)0.75[19]
Quinoline-2-one derivative (Compound 6c)Vancomycin-resistant Enterococcus (VRE)0.75[19]
Quinoline-2-one derivative (Compound 6c)Methicillin-resistant Staphylococcus epidermidis (MRSE)2.50[19]
Quinoline-2-one derivative (Compound 6l)MRSANot specified, but potent[19]
Quinoline-2-one derivative (Compound 6o)MRSA2.50[19]
Quinoline-2-one derivative (Compound 6o)VRE2.50[19]
Dichloro-substituted quinoline (Compound-6)Staphylococcus aureus64
7-Methoxyquinoline derivative with sulfonamide (Compound 3l)Escherichia coli7.812[18]
7-Methoxyquinoline derivative with sulfonamide (Compound 3l)Candida albicans31.125[18]
Quinoline derivative (Compound 11)Staphylococcus aureus6.25[20]
Dihydrotriazine derivative with quinoline (Compounds 93a-c)Staphylococcus aureus & Escherichia coli2[20]
C. Experimental Workflow: Agar Disk Diffusion Assay

The following diagram outlines the standard workflow for an agar disk diffusion assay, a common method for evaluating the antimicrobial activity of chemical compounds.

Agar_Disk_Diffusion Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate Agar Plate (e.g., Mueller-Hinton) Prep_Inoculum->Inoculate_Plate Apply_Disks Apply Paper Disks Impregnated with Test Compound Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C for 18-24 hours Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

III. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders and cancer. Dichloro-substituted quinolines have demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory cascade.

A. Mechanism of Action: Dampening Pro-inflammatory Signals

The anti-inflammatory effects of dichloro-substituted quinolines are mediated by their ability to interfere with the production and signaling of pro-inflammatory cytokines.

  • Inhibition of MAPK and NF-κB Signaling: Dichloro-triazolo-quinoxalines have been shown to inhibit the ERK1/2 and JNK/c-Jun signaling pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade that plays a central role in inflammation. They have also been shown to reduce the expression of c-Fos, a component of the AP-1 transcription factor, which is involved in the expression of inflammatory genes.

  • Suppression of Pro-inflammatory Cytokines: By inhibiting these upstream signaling pathways, dichloro-substituted quinolines can effectively reduce the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21]

B. Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of dichloro-substituted quinolines can be assessed by their ability to inhibit the production of pro-inflammatory mediators.

Compound/Derivative ClassAssayTargetIC50 (µM)Reference(s)
Quinoline derivative (Compound 12c)COX-2 InhibitionCOX-20.1[21]
Quinoline derivative (Compound 14a)COX-2 InhibitionCOX-20.11[21]
Quinoline derivative (Compound 14b)COX-2 InhibitionCOX-20.11[21]
C. Signaling Pathway Visualization: Anti-inflammatory Action

The following diagram illustrates the inhibition of pro-inflammatory signaling pathways by dichloro-substituted quinolines in a macrophage.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (ERK1/2, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_nuc NF-κB NFkB->NFkB_nuc Inhibitor Dichloro-Substituted Quinoline Inhibitor->MAPK Inhibition Inhibitor->NFkB Inhibition Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) AP1->Cytokines NFkB_nuc->Cytokines

Caption: Inhibition of pro-inflammatory signaling pathways by dichloro-substituted quinolines.

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Recent evidence suggests that certain dichloro-substituted quinolines may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

A. Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of dichloro-substituted quinolines are thought to be mediated by their ability to counteract the key pathological processes in neurodegeneration:

  • Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage. Some quinoline derivatives have shown potent antioxidant properties, capable of scavenging harmful free radicals.

  • Modulation of Neuroinflammation: Chronic inflammation in the brain, or neuroinflammation, is another hallmark of neurodegenerative diseases. Dichloro-substituted quinolines may exert their neuroprotective effects by suppressing the activation of microglia and astrocytes, the primary immune cells of the central nervous system, and reducing the production of pro-inflammatory mediators.

  • Inhibition of Cholinesterases: Some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which may have cognitive benefits in diseases like Alzheimer's.

B. Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of dichloro-substituted quinolines can be evaluated by their ability to protect neuronal cells from various insults.

Compound/Derivative ClassAssayTarget/EffectEC50/IC50 (µM)Reference(s)
Quinolone-chromenone and acridine-chromenone hybridsAChE InhibitionAcetylcholinesteraseNot specified, but active[5]
7-chloro-4-(phenylselanyl)quinolinein vivo Alzheimer's modelReversal of depressive behavior and memory impairmentNot applicable
Quinoline derivativesNeuroprotection against oxidative insultProtection of glial and neuronal cells< 5[22]

V. Experimental Protocols: A Guide for the Bench Scientist

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of dichloro-substituted quinolines.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Dichloro-substituted quinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds, typically <0.5%) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

B. Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile paper disks (6 mm in diameter)

  • Dichloro-substituted quinoline compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (a known antibiotic)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar. Also apply positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

VI. Conclusion and Future Directions

Dichloro-substituted quinolines represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective, underscores their potential to address significant unmet medical needs. The continued exploration of this chemical space, through the synthesis of new derivatives and a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical and clinical studies.

VII. References

  • Aboelnaga, A. S., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Polycyclic Aromatic Compounds, 40(5), 1326-1339. [https://www.tandfonline.com/doi/full/10.1080/10406638.2018.1467847]

  • Řezáčová, M., Gucky, T., Slaninova, I., & Džubak, P. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6687. [https://www.mdpi.com/1420-3049/27/19/6687]

  • BenchChem. (2025). An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional. BenchChem. [https://www.benchchem.com/product/b1598765]

  • de Oliveira, R. N., de Lima, M. C. A., Pitta, I. R., & da Rocha Pitta, M. G. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31, 1485-1494. [https://www.scielo.br/j/jbchs/a/bM4yG8xYQ9yK9Y4H4Z3yN4c/?lang=en]

  • Mihigo, E., Kassack, M. U., & Gessner, A. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3236. [https://www.mdpi.com/1420-3049/26/11/3236]

  • Wang, S., Zhang, Y., & Liu, Y. (2018). Synthesis and antitumor mechanism of a new iron (iii) complex with 5, 7-dichloro-2-methyl-8-quinolinol as ligands. MedChemComm, 9(5), 849-855. [https://pubs.rsc.org/en/content/articlelanding/2018/md/c8md00069a]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 14). Exploring the Antimicrobial Potential of 4,7-Dichloroquinoline Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [https://www.inno-pharmchem.com/exploring-the-antimicrobial-potential-of-4-7-dichloroquinoline-derivatives]

  • Khan, I., et al. (2026, January 2). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.5c09882]

  • Kaur, H., & Kumar, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 13(12), 2195-2231. [https://link.springer.com/article/10.1007/s13738-016-0946-8]

  • Kumar, A., & Singh, R. K. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 34-41. [https://globalresearchonline.net/journalcontents/v77-1/06.pdf]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research. [https://www.ijsdr.org/papers/IJSDR2306001.pdf]

  • Sharma, P., & Kumar, V. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Molecular Structure. [https://www.sciencedirect.com/science/article/pii/S002228602500589X]

  • BenchChem. (2025). Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs. BenchChem. [https://www.benchchem.com/product/b1587746]

  • Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry, 45(3), 1546-1557. [https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05342a]

  • Al-Ostoot, F. H., & Al-Qurainy, F. (2024, October 4). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [https://www.unboundmedicine.com/medline/citation/39369363/Evaluation_of_Quinoline-Related_Carboxylic_Acid_Derivatives_as_Prospective_Differentially_Antiproliferative_Antioxidative_and_Anti-Inflammatory_Agents_]

  • Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4753. [https://www.nature.com/articles/s41598-022-08678-8]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 2045. [https://www.dovepress.com/quinoline-based-clioquinol-and-nitroxoline-exhibit-anticancer-activi-peer-reviewed-fulltext-article-DDDT]

  • El-Gohary, N. S., & Shaaban, M. I. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience, 1-11. [https://link.springer.com/article/10.1007/s42770-023-01132-w]

  • Verma, G., & Singh, J. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC advances, 12(43), 28243-28277. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04958a]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Creative Commons. [https://creativecommons.org/licenses/by-nc/4.0/]

  • Singh, P., & Kumar, A. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [https://www.researchgate.net/publication/372483842_Design_synthesis_and_antimicrobial_activity_of_novel_quinoline_derivatives_an_in_silico_and_in_vitro_study]

  • Kumar, A., & Singh, R. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837.125.60786092.pdf]

  • El-Sayed, M. A. A., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1, 2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic chemistry, 79, 21-34. [https://pubmed.ncbi.nlm.nih.gov/29602046/]

  • Martin, R. E., et al. (2018). Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. International journal of molecular sciences, 19(11), 3376. [https://www.mdpi.com/1422-0067/19/11/3376]

  • BenchChem. (2025). Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. BenchChem. [https://www.benchchem.com/product/b1598765]

  • Costa, G. N., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in pharmacology, 13, 843372. [https://www.frontiersin.org/articles/10.3389/fphar.2022.843372/full]

  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem. [https://www.benchchem.com/product/b089183]

  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [https://www.researchgate.net/figure/a-47-Dichloroquinoline-design-inspired-by-the-natural-molecule-chloroquine-b_fig1_359398863]

  • Galano, A., & Mazzone, G. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7029. [https://www.mdpi.com/1420-3049/28/20/7029]

  • ResearchGate. (n.d.). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-some-derivatives-compound-of-chloroquine-against-Plasmodium-falciparum_tbl1_376449174]

  • Bazine, I., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [https://www.mdpi.com/1420-3049/28/10/4192]

  • De Vita, D., & Scipione, L. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3295. [https://www.mdpi.com/1420-3049/26/11/3295]

  • ResearchGate. (2023, October 9). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [https://www.researchgate.net/publication/374676133_Quinoline_Derivatives_Promising_Antioxidants_with_Neuroprotective_Potential]

Sources

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the foundation of a remarkable number of therapeutic agents.[1][2] Its inherent structural rigidity, coupled with the capacity for functionalization at numerous positions, provides a versatile template for the design of molecules with a wide array of pharmacological activities.[3][4] This guide offers a comprehensive exploration of the quinoline core, from its fundamental physicochemical properties and synthesis to its diverse applications in treating human diseases. We will delve into the intricate structure-activity relationships that govern its biological effects and provide detailed protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to effectively leverage this powerful scaffold in contemporary drug discovery.

The Quinoline Core: Physicochemical Properties and Significance

Quinoline, with the chemical formula C₉H₇N, is composed of a benzene ring fused to a pyridine ring.[5] This fusion imparts a unique set of electronic and steric properties that are highly advantageous for drug design.

Physicochemical Characteristics:

PropertyValueSignificance in Drug Design
Molecular Formula C₉H₇NProvides a compact and rigid framework.
Molecular Weight 129.16 g/mol Low molecular weight allows for extensive modification without violating Lipinski's Rule of Five.
Appearance Colorless to pale yellow oily liquidPhysical state at room temperature.[6]
Boiling Point ~237 °CHigh boiling point indicates strong intermolecular forces.[6]
Solubility Slightly soluble in water, soluble in organic solventsThis amphiphilic character can be tuned by substitution to optimize pharmacokinetic properties.[6][7]
pKa of conjugate acid ~4.9Weakly basic nature allows for salt formation, which can improve solubility and handling.[6]

The planar and aromatic nature of the quinoline ring system allows it to participate in π-π stacking and hydrophobic interactions with biological targets, such as enzymes and receptors.[4] The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and a site for protonation, which can be critical for target binding and influencing the pharmacokinetic profile of a drug.[4]

The "privileged" status of the quinoline scaffold stems from its proven success in yielding clinically effective drugs across a wide range of therapeutic areas, including cancer, malaria, bacterial infections, and central nervous system (CNS) disorders.[3][8]

Synthesis of the Quinoline Scaffold: Foundational Methodologies

The construction of the quinoline ring system can be achieved through several classic named reactions, each with its own advantages and limitations regarding substrate scope and reaction conditions.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a venerable method for preparing quinolines, involving the reaction of an aromatic amine with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[9][10] The reaction is notoriously exothermic but remains a powerful tool for generating a variety of quinoline derivatives.[11]

Experimental Protocol: Skraup Synthesis of Quinoline [11]

  • Materials:

    • Aniline (1.0 mole)

    • Glycerol (3.0 moles)

    • Nitrobenzene (0.4 mole)

    • Concentrated Sulfuric Acid (100 ml)

    • Ferrous Sulfate Heptahydrate (10 g)

  • Procedure:

    • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

    • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition is exothermic, and the rate should be controlled.

    • Add the ferrous sulfate heptahydrate, which acts as a moderator to control the reaction's vigor.

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully dilute the reaction mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein.[10]

  • Nitrobenzene: Serves as the oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.[10]

  • Ferrous Sulfate: Helps to moderate the highly exothermic reaction, preventing the formation of excessive tarry byproducts.[11]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol Dehydration Dehydration Glycerol->Dehydration H₂SO₄ H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation Dehydration->Michael_Addition Acrolein Intermediate Cyclization Acid-Catalyzed Cyclization Michael_Addition->Cyclization β-Anilinopropionaldehyde Intermediate Cyclization->Oxidation 1,2-Dihydroquinoline Intermediate Quinoline Quinoline Oxidation->Quinoline

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent and often milder approach to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[12][13]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [12]

  • Materials:

    • 2-Aminobenzophenone (1.0 mmol)

    • Ethyl acetoacetate (1.2 mmol)

    • Zirconium(IV) chloride (ZrCl₄) (10 mol%)

    • Ethanol/Water (1:1 mixture, 10 mL)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-aminobenzophenone and ethyl acetoacetate in the ethanol/water mixture, add ZrCl₄.

    • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality Behind Experimental Choices:

  • 2-Aminoaryl Ketone and α-Methylene Compound: These are the two key building blocks that will form the new pyridine ring of the quinoline system.[6]

  • ZrCl₄: Acts as a Lewis acid catalyst to promote the initial condensation and subsequent cyclization/dehydration steps.[12]

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acidic catalyst, and the extraction isolates the organic product.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Condensation Condensation Aminoaryl_Ketone->Condensation Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Substituted_Quinoline Substituted Quinoline Cyclodehydration->Substituted_Quinoline

Caption: Workflow for the Friedländer Quinoline Synthesis.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the quinoline scaffold is evident in its broad spectrum of pharmacological activities. Strategic modifications to the quinoline ring system allow for the fine-tuning of its interaction with various biological targets.

Anticancer Activity

Quinoline derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of DNA replication, and induction of apoptosis.[14][15]

Structure-Activity Relationship (SAR) Insights for Anticancer Quinolines: [14][16]

  • Position 4: Substitution with an amino group or a substituted amino side chain is often crucial for activity. The nature and length of this side chain can significantly impact potency.[14] For example, a two-carbon linker in an alkylamino side chain at this position has been found to be favorable for antiproliferative activity.[14]

  • Position 7: The introduction of bulky alkoxy substituents, such as a benzyloxy group, can enhance antiproliferative effects.[14]

  • Positions 2 and 3: Modifications at these positions can modulate activity and selectivity. For instance, the presence of a substituent at the 3-position is critical for the activity of some quinoline derivatives.[17]

Table of Representative Anticancer Quinoline Derivatives:

CompoundTarget/MechanismIC₅₀Cell Line
Bosutinib BCR-ABL/Src Tyrosine Kinase Inhibitor<1 nM (BCR-ABL)K562
Camptothecin Topoisomerase I InhibitorVariesVarious
Compound 10g [14]p53/Bax-dependent apoptosis<1.0 µMVarious human tumor cell lines
MS-209 [17]P-glycoprotein (MDR reversal)N/AK562/ADM
Antibacterial Activity

The quinolone subclass, characterized by a carbonyl group at position 4, forms the basis of a major class of antibiotics. These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Structure-Activity Relationship (SAR) Insights for Antibacterial Quinolines: [1][18]

  • Core Structure: The 4-quinolone nucleus is essential for antibacterial activity.

  • Position 1: Substitution with small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) is generally optimal.

  • Position 7: A piperazine ring or a similar basic heterocycle at this position is a common feature of broad-spectrum quinolones.

  • Position 6: The presence of a fluorine atom significantly enhances antibacterial potency.

Table of Representative Antibacterial Quinolone Derivatives:

CompoundTargetMIC (µg/mL)Organism
Ciprofloxacin DNA gyrase, Topoisomerase IV0.125-1E. coli, S. aureus
Levofloxacin DNA gyrase, Topoisomerase IV0.06-2S. pneumoniae, E. coli
Compound 6c [19]Dihydrofolate reductase0.75MRSA, VRE
Compound 5d [20]LptA, Topoisomerase IV0.125-8Gram-positive and Gram-negative strains

Mechanism of Action Spotlight: Bosutinib, a Quinoline-Based Kinase Inhibitor

Bosutinib is a potent, orally active, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[21] Its quinoline core is central to its ability to bind to the ATP-binding site of the BCR-ABL fusion protein, the hallmark of CML, as well as Src family kinases.[21][22]

The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of BCR-ABL, thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[22][23]

G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK Phosphorylation Cascade PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt_mTOR Activation STAT5 STAT5 Pathway BCR_ABL->STAT5 Activation Bosutinib Bosutinib (Quinoline-based Inhibitor) Bosutinib->BCR_ABL Inhibition Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival STAT5->Survival Apoptosis Apoptosis

Caption: Simplified Signaling Pathway of BCR-ABL and Inhibition by Bosutinib.

Key Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

Evaluating the inhibitory potential of novel quinoline derivatives against specific tyrosine kinases is a critical step in the drug discovery process. A common method is the fluorescence polarization (FP)-based assay.

Experimental Protocol: Fluorescence Polarization Tyrosine Kinase Assay [24]

  • Principle: This assay measures the change in the rate of rotation of a fluorescently labeled peptide substrate upon phosphorylation by a tyrosine kinase. A small, unphosphorylated peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the peptide, it is bound by a large phosphotyrosine-specific antibody, causing it to tumble much more slowly and resulting in high fluorescence polarization. An inhibitor will prevent phosphorylation, thus keeping the polarization low.

  • Materials:

    • Tyrosine kinase of interest

    • Fluorescently labeled peptide substrate

    • ATP

    • Kinase reaction buffer

    • Test quinoline compounds (dissolved in DMSO)

    • Phosphotyrosine-specific antibody

    • EDTA (to stop the reaction)

    • 96-well black microplate

    • Fluorescence polarization plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test quinoline compounds in the kinase reaction buffer. Include a positive control (no inhibitor) and a negative control (no ATP).

    • Reaction Setup: In the wells of the microplate, add the tyrosine kinase, the fluorescently labeled peptide substrate, and the test compound or control.

    • Initiation: Start the kinase reaction by adding ATP to all wells except the negative control.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 37 °C) for a predetermined time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a solution containing EDTA and the phosphotyrosine-specific antibody.

    • Detection: Incubate for a short period to allow for antibody binding, then measure the fluorescence polarization of each well using a plate reader.

    • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Fluorescence Polarization: This detection method is highly sensitive and allows for a homogeneous assay format (no washing steps required), making it suitable for high-throughput screening.

  • EDTA: This chelating agent stops the kinase reaction by sequestering Mg²⁺ ions, which are essential cofactors for ATP-dependent kinases.

  • Dose-Response Curve: This allows for the quantitative determination of the inhibitor's potency (IC₅₀), which is a critical parameter for comparing the efficacy of different compounds.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its synthetic accessibility and the rich possibilities for structural modification have solidified its position as a privileged core in medicinal chemistry. A thorough understanding of the synthetic methodologies, structure-activity relationships, and mechanisms of action associated with quinoline derivatives is essential for researchers aiming to design the next generation of innovative medicines. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this exceptional pharmacophore.

References

  • Ohe, T., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, H., et al. (Year not specified). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Publisher not specified.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. Available at: [Link]

  • ResearchGate. (Year not specified). Structural–activity relationship (SAR) of 4-quinolone derivatives. Available at: [Link]

  • S.n. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • International Journal of Chemical Studies. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Available at: [Link]

  • OUCI. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Available at: [Link]

  • Future Journal of Pharmaceutical Sciences. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • ClinPGx. (n.d.). Bosutinib Pathway, Pharmacokinetics/Pharmacodynamics. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Available at: [Link]

  • ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedländer Synthesis. Available at: [Link]

  • MDPI. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Available at: [Link]

  • YouTube. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. Available at: [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Quinoline-A Next Generation Pharmacological Scaffold. Available at: [Link]

  • Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Available at: [Link]

  • Frontiers. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • Taylor & Francis Online. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Available at: [Link]

  • PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design. Available at: [Link]

  • Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Available at: [Link]

  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). Structures of drug molecules containing quinoline scaffold. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available at: [Link]

Sources

Technical Review: Therapeutic Potential of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its unique electronic distribution and ability to interact with diverse biological targets via hydrogen bonding,


-

stacking, and metal coordination. While historically anchored by antimalarial alkaloids like quinine, modern quinoline derivatives have transcended this niche, exhibiting potent efficacy in oncology (tyrosine kinase inhibition), antimicrobial stewardship (DNA gyrase inhibition), and neuroprotection.

This guide analyzes the structural causality behind these activities, provides self-validating experimental protocols for synthesis and screening, and consolidates recent quantitative data to support lead optimization.

Chemical Foundation & SAR Logic

The versatility of quinoline stems from its planar, electron-deficient pyridine ring fused to an electron-rich benzene ring. This amphiphilic nature allows for simultaneous hydrophobic interaction (intercalation) and polar binding (enzyme pockets).

Structure-Activity Relationship (SAR) Map

Successful drug design relies on precise functionalization.

  • Position 2 & 3: Critical for modulating lipophilicity and steric fit within kinase pockets.

  • Position 4: The "Antimalarial Core." Substitution here (e.g., amino chains) is essential for accumulation in the parasite's digestive vacuole.

  • Position 8: Key for metal chelation (e.g., 8-hydroxyquinoline) and modulating neuroprotective oxidative stress responses.

SAR_Map Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos4 Position C-4 (Pharmacophore) Quinoline->Pos4 Amino substitution (Antimalarial efficacy) Pos2 Position C-2 (Steric/Lipophilic) Quinoline->Pos2 Aryl/Heteroaryl (Kinase selectivity) Pos8 Position C-8 (Chelation/Redox) Quinoline->Pos8 Hydroxyl/Amino (Metal binding) Pos67 Positions C-6/C-7 (Electronic Tuning) Quinoline->Pos67 Halogens (Cl, F) (Metabolic stability) Effect_Malaria Heme Polymerization Inhibition Pos4->Effect_Malaria Effect_Cancer Kinase/Topo Inhibition Pos2->Effect_Cancer Effect_Bac DNA Gyrase Targeting Pos8->Effect_Bac

Figure 1: Functional mapping of the quinoline scaffold highlighting critical substitution points for therapeutic divergence.

Therapeutic Core: Mechanisms & Causality

Antimalarial: The Heme Detoxification Blockade

The 4-aminoquinoline derivatives (e.g., Chloroquine, Mefloquine) function by a "trap and cap" mechanism.

  • Entry: The basic nitrogen allows the molecule to diffuse into the parasite's acidic digestive vacuole.

  • Protonation: Inside the vacuole (pH ~5.0), the molecule becomes diprotonated, trapping it inside (ion trapping).

  • Inhibition: The drug binds to hematin dimers, preventing their crystallization into non-toxic hemozoin.

  • Toxicity: Free heme accumulates, lysing the parasite's membranes via lipid peroxidation.

Anticancer: Dual-Edge Sword

Quinoline derivatives exhibit cytotoxicity through two primary pathways:

  • Intercalation & Topoisomerase Inhibition: Planar derivatives slide between DNA base pairs, stabilizing the cleavable complex of Topoisomerase II, leading to DNA strand breaks (apoptosis).

  • Kinase Inhibition: 2-substituted quinolines mimic the adenine ring of ATP, binding competitively to the ATP-binding pocket of receptor tyrosine kinases (VEGFR, EGFR), starving the tumor of vascularization (angiogenesis inhibition).

Antimicrobial: The Gyrase Trap

Similar to fluoroquinolones, specific quinoline derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV. They stabilize the DNA-enzyme complex, preventing the religation of DNA strands during replication, causing irreversible chromosomal breaks.

Mechanism_Pathways cluster_Malaria Antimalarial Pathway cluster_Cancer Anticancer Pathway Drug Quinoline Derivative Vacuole Digestive Vacuole (pH 5.0) Drug->Vacuole Heme Free Heme (Toxic) Drug->Heme Capping/Binding DNA Genomic DNA Drug->DNA Complex Stabilized Cleavable Complex Drug->Complex Intercalation Vacuole->Heme Hemoglobin Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Crystallization Parasite Death Parasite Death Heme->Parasite Death ROS/Lysis Topo Topoisomerase II DNA->Topo Topo->Complex Apoptosis Apoptosis Complex->Apoptosis Strand Breaks

Figure 2: mechanistic bifurcation of quinoline derivatives in antiparasitic and antineoplastic environments.

Experimental Ecosystem: Protocols

Synthesis: Microwave-Assisted Green Protocol

Traditional Skraup or Friedländer syntheses often require harsh acids and long reflux times. The following microwave-assisted protocol reduces reaction time from hours to minutes, improving yield and purity.[1]

Objective: Synthesis of 2-substituted quinoline derivatives via multi-component reaction.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Terminal alkyne or ketone (1.0 equiv)

  • Catalyst: Iodine (

    
    , 10 mol%) or AgOTf (depending on substrate)
    
  • Solvent: Water or Ethanol (Green solvent)

Protocol:

  • Preparation: In a 10 mL microwave-safe vial, combine the aniline, aldehyde, and alkyne.

  • Catalysis: Add the catalyst and 2 mL of solvent.

  • Irradiation: Seal the vial. Set microwave reactor (e.g., Monowave 300) to 140°C with a hold time of 10-15 minutes (Power limit: 850W). Note: Use a ramp time of 2 minutes to prevent pressure spikes.

  • Work-up: Allow to cool to 50°C. Pour mixture into crushed ice/water.

  • Isolation: Filter the precipitate. Wash with cold ethanol. Recrystallize from EtOH/Water.

  • Validation: Confirm structure via

    
    -NMR (characteristic doublet at 
    
    
    
    7.5-8.5 ppm for quinoline protons).
Biological Screening: MTT Cytotoxicity Assay

To evaluate anticancer potential, the MTT assay measures metabolic activity as a proxy for viability.

Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add quinoline derivatives at serial dilutions (0.1 - 100

    
    M). Include DMSO control (<0.5%). Incubate for 48h.
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C. Mechanism: Mitochondrial reductase in viable cells reduces yellow MTT to purple formazan.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Determine IC50 using non-linear regression.
    

Workflow Start Start: Reagent Prep Mix Mix: Aniline + Aldehyde + Catalyst Start->Mix MW Microwave Irradiation (140°C, 15 min) Mix->MW Cool Cool & Precipitate (Ice Water) MW->Cool Filter Filtration & Wash Cool->Filter Analysis NMR/MS Validation Filter->Analysis

Figure 3: Streamlined microwave-assisted synthesis workflow for rapid derivative generation.

Quantitative Data Repository

The following table summarizes the potency of key quinoline derivatives discussed in recent literature, highlighting the impact of specific structural modifications.

Compound ClassTarget / MechanismRepresentative Potency (IC50 / MIC)Key Structural Feature
4-Aminoquinoline P. falciparum (Malaria)


M
Dimethylamino side chain enhances vacuole accumulation [1].
Quinoline-Triazine Hybrid

-hematin inhibition


M
Hybrid scaffold improves heme binding affinity [2].
2-Arylquinoline Antiprion (ScN2a cells)

nM
Planar structure facilitates protein aggregate intercalation [3].
Quinolone Hybrid (5d) E. coli (Gyrase)


g/mL (MIC)
Dual targeting of LptA and Topo IV [4].[2]
7-Chloro-4-amino MCF-7 (Breast Cancer)


M
7-Cl group increases lipophilicity and cellular uptake [5].

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 2025.[3] Link

  • Quinoline conjugates for enhanced antimalarial activity: a review. Malaria Journal, 2023. Link

  • Similar Structure-Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Antimicrobial Agents and Chemotherapy, 2006.[4] Link

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 2019.[2] Link

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 2016. Link

  • Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Protocols, 2025. Link

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv, 2024.[5] Link

Sources

4,6-Dichloro-3-ethyl-2-methylquinoline safety and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4,6-Dichloro-3-ethyl-2-methylquinoline

As a substituted quinoline, 4,6-Dichloro-3-ethyl-2-methylquinoline belongs to a class of heterocyclic aromatic compounds utilized in various research and development applications, including pharmaceutical synthesis and materials science. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this exact molecule, this guide has been synthesized by a Senior Application Scientist, extrapolating from safety data for structurally analogous compounds, including chlorinated quinolines, methylated quinolines, and general halogenated aromatic hydrocarbons. This document provides a robust framework for its safe handling, grounded in established chemical safety principles.

Hazard Identification and Classification

The primary hazards associated with 4,6-Dichloro-3-ethyl-2-methylquinoline are inferred from its structural motifs: a chlorinated aromatic system and a quinoline core. Halogenated aromatic compounds can exhibit persistence and potential for bioaccumulation, while quinoline and its derivatives are known to possess varying levels of toxicity.[1]

Based on data from analogous compounds, the anticipated GHS classification for this compound is as follows:

Hazard ClassCategoryHazard StatementBasis for Classification (from Analogous Compounds)
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowedDichloroquinoxaline and other methylquinolines are classified as toxic or harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThis is a consistent classification for various methylquinolines and dichloro-compounds.[2][3][4]
Serious Eye Damage/IrritationCategory 2/2AH319: Causes serious eye irritationA common hazard for this chemical class, with quinoline itself noted as severely irritating.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or vapors is a primary route of exposure leading to respiratory tract irritation.[3][4][6]
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defectsQuinoline has shown positive results in some in vivo genotoxicity assays.[5][7]
CarcinogenicityCategory 2 (Suspected)H351: Suspected of causing cancerQuinoline is classified as a Category 2 carcinogen, and related methylquinolines have been studied for carcinogenic activity.[5][8]
Aquatic Hazard (Long-term)Category 3 (Potential)H413: May cause long lasting harmful effects to aquatic lifeHalogenated organic compounds are often persistent in the environment.[1]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Primary Containment: All handling of solid 4,6-Dichloro-3-ethyl-2-methylquinoline or its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[9][10]

  • Ventilation: The laboratory must be equipped with general ventilation that ensures a minimum of 6-12 air changes per hour to prevent the accumulation of fugitive emissions.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the specific laboratory operation.

OperationEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solids Safety glasses with side-shields (EN166 compliant).[4]Double-gloving is recommended.[12] Use powder-free nitrile or neoprene gloves.[13]Fully-buttoned laboratory coat.Not required if handled within a fume hood. A NIOSH-approved respirator with an organic vapor/particulate filter may be used for large spills.[7][14]
Solution Preparation/Transfer Chemical safety goggles. A face shield should be worn over goggles if there is a significant splash risk.[6][13]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[4]Chemical-resistant apron over a lab coat.Not required if handled within a fume hood.
Large-Scale Operations (>10g) Face shield and chemical safety goggles.[2]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or apron.A supplied-air respirator may be necessary depending on the scale and potential for exposure.[2]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for preventing accidental exposure and maintaining compound integrity.

Handling Workflow

The following workflow diagram illustrates the standard operating procedure for handling 4,6-Dichloro-3-ethyl-2-methylquinoline.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Review MSDS/Safety Guide B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Operation B->C D Place all equipment inside fume hood C->D E Weigh Compound Carefully (Minimize dust generation) D->E F Prepare Solution or Perform Reaction E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate & Label Halogenated Waste G->H I Remove PPE Correctly (Gloves last, inside-out) H->I J Wash Hands Thoroughly I->J

Caption: Standard Operating Procedure for Handling the Compound.

Storage Requirements
  • Container: Store in the original, tightly sealed container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic or hazardous chemicals.[4][7] The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Labeling: Ensure containers are clearly labeled with the chemical name and appropriate hazard pictograms.

Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[6][7] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water.[2][7] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[6]

Spill Response

The response to a spill depends on its size and location.

Spill Spill Occurs Size Is spill large or outside fume hood? Spill->Size Location Is spill contained within fume hood? Size->Location No (Small) Evacuate Evacuate Area Alert others Call Emergency Response Size->Evacuate Yes Location->Evacuate No Cleanup Wear Full PPE Absorb with inert material (e.g., vermiculite, sand) Collect in sealed container for hazardous waste Location->Cleanup Yes

Caption: Emergency Spill Response Decision Tree.

For small spills inside a fume hood, trained personnel should use an inert absorbent material, place it in a sealed container for disposal, and decontaminate the area.[2][4][9] For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team.[9][10] Do not allow the product to enter drains or waterways.[2][4]

Firefighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

  • Specific Hazards: Combustion may produce toxic and corrosive gases such as nitrogen oxides, carbon oxides, and hydrogen chloride.[15]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4][14]

Waste Disposal

All waste containing 4,6-Dichloro-3-ethyl-2-methylquinoline must be treated as hazardous.

  • Collection: Collect waste in dedicated, clearly labeled, and sealed containers.[9] Halogenated waste streams should be kept separate from non-halogenated waste.[9][10]

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][7] Do not dispose of via household garbage or sewage systems.[3] This should be handled by an approved waste disposal plant.[6]

Toxicological Profile (Inferred)

While no specific toxicological data exists for 4,6-Dichloro-3-ethyl-2-methylquinoline, the profile can be inferred from its parent structure, quinoline, and related halogenated aromatics.

  • Acute Effects: The primary acute effects are irritation to the skin, eyes, and respiratory system.[4][6] Harmful or toxic effects are expected upon ingestion.[2]

  • Chronic Effects: Long-term exposure to related halogenated aromatic compounds may lead to subtle and delayed toxic effects, including impacts on the liver, immune system, and reproductive health.[1]

  • Carcinogenicity & Mutagenicity: Quinoline is considered a suspected carcinogen and has demonstrated genotoxic potential.[5][16] Therefore, 4,6-Dichloro-3-ethyl-2-methylquinoline should be handled as a potential carcinogen/mutagen, and exposure should be minimized.

This guide provides a comprehensive framework for the safe handling of 4,6-Dichloro-3-ethyl-2-methylquinoline. It is imperative that all personnel are trained on these procedures and that a culture of safety is maintained in the laboratory at all times.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents SOP. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet QUINOLINE YELLOW (WATER SOLUBLE). Retrieved from [Link]

  • Department of Organic Chemistry, Stockholm University. (2017, May 4). General Safety Framework of the Department of Organic Chemistry. Retrieved from [Link]

  • CPAchem. (2023, March 28). Safety data sheet 2-Methylquinoline. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1997, June). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency. Retrieved from [Link]

  • Oltchim. (n.d.). Material Safety Data Sheet Chlorine. Retrieved from [Link]

Sources

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action for Quinoline-Based Compounds

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets. This versatility has led to the development of quinoline-based compounds that are now indispensable in treating a wide array of diseases, including cancer, malaria, and bacterial infections.[3][4][5] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their therapeutic effects, offering researchers and drug development professionals a detailed understanding of the underlying molecular interactions and the experimental methodologies used to elucidate them.

Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

Quinoline derivatives represent a significant class of anticancer agents, employing a variety of strategies to inhibit tumor growth and induce cancer cell death.[1][6] Their effectiveness stems from their ability to target fundamental cellular processes essential for cancer cell survival and proliferation.

DNA Intercalation and Topoisomerase Inhibition: Corrupting the Blueprint

A primary and well-established mechanism for many quinoline-based anticancer drugs is their direct interference with DNA integrity and function.[7] These compounds can act as both DNA intercalators and poisons for topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[1][3]

Causality of the Mechanism: DNA topoisomerases, particularly Topoisomerase II (Topo II), resolve DNA tangles and supercoils by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it.[8] Intercalating quinolines, such as analogues of doxorubicin, insert themselves between DNA base pairs, distorting the helical structure.[1] This distortion can stabilize the "cleavable complex," a transient intermediate where Topo II is covalently bound to the broken DNA ends.[9] By preventing the resealing of the DNA break, the quinoline compound converts the essential Topoisomerase II enzyme into a cellular toxin that fragments the chromosome, ultimately triggering apoptotic cell death.[10][11]

cluster_0 Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Quinoline Compound A Topo II binds to supercoiled DNA B DNA Cleavage (Transient Double-Strand Break) A->B Normal Cycle C Strand Passage B->C Normal Cycle F Stabilization of the 'Cleavable Complex' B->F Intercalates & Binds D DNA Ligation (Resealing) C->D Normal Cycle E Topo II dissociates, DNA is relaxed D->E Normal Cycle E->A Normal Cycle Inhibitor Quinoline Derivative (e.g., Doxorubicin analogue) Inhibitor->F G Permanent DNA Double-Strand Break F->G H Apoptosis G->H

Caption: Inhibition of the Topoisomerase II catalytic cycle by a quinoline-based compound.

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay assesses a compound's ability to inhibit the Topo II-mediated separation of interlocked DNA circles (catenanes), a process mimicking the untangling of newly replicated chromosomes.

  • Principle: Kinetoplast DNA (kDNA), a network of catenated DNA minicircles from trypanosomes, serves as the substrate. Active Topo II decatenates this network into individual minicircles. An inhibitory compound will prevent this, leaving the kDNA network intact. The different DNA forms are then separated by agarose gel electrophoresis.

  • Methodology: [9][12]

    • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice: 5x Assay Buffer, purified human Topoisomerase IIα enzyme, and the test quinoline compound at various concentrations.

    • Substrate Addition: Add kDNA substrate to the reaction mixture.

    • Initiation & Incubation: Transfer the tubes to a 37°C water bath and incubate for 30 minutes to allow the enzymatic reaction to proceed.

    • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K. The SDS traps the cleavable complex, and proteinase K digests the enzyme to release the DNA.[12]

    • Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a high voltage (e.g., 100-150V) to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).

    • Visualization: Visualize the DNA bands under UV light. A positive control (no inhibitor) will show a smear of decatenated minicircles, while an effective inhibitor will show a band of kDNA remaining in the well.

Experimental Protocol: DNA Intercalation Assay via UV-Visible Spectroscopy

This method detects the binding of a compound to DNA by observing changes in its absorption spectrum.

  • Principle: Intercalation of a molecule into the DNA double helix causes a shift in the wavelength of maximum absorbance (bathochromic shift) and a decrease in molar absorptivity (hypochromism) due to the altered electronic environment.[13][14]

  • Methodology: [13][15]

    • Sample Preparation: Prepare a solution of the quinoline compound with a known concentration in a suitable buffer. Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.

    • Initial Spectrum: Record the UV-Vis absorption spectrum of the quinoline compound alone.

    • Titration: Perform a titration by adding increasing aliquots of the ctDNA solution to the compound solution. Allow the mixture to equilibrate after each addition.

    • Spectral Measurement: Record the absorption spectrum after each addition of DNA.

    • Data Analysis: Monitor the changes in the absorption maximum (λmax) and absorbance. A significant bathochromic shift and hypochromism upon addition of DNA are indicative of intercalation.

Compound ExampleTargetIC50 ValueReference Cell LineCitation
Amino-DACA derivativeTopoisomerase IINot specifiedNot specified[1]
Quinazoline Hybrid 7Topoisomerase IIα40.51 µMNCI-60 Panel[16]
IND-2Topoisomerase IIα< 10 µMPC-3[11][17]
Etoposide (Reference)Topoisomerase IIα66.03 µMNCI-60 Panel[16]
Kinase Inhibition: Disrupting Cellular Communication

Protein kinases are central nodes in the signaling networks that control cell growth, proliferation, and survival.[18] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets. Numerous quinoline derivatives have been developed as potent kinase inhibitors, including several FDA-approved drugs.[19]

Causality of the Mechanism: Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to activate or deactivate signaling pathways. Quinoline-based inhibitors are typically designed to compete with ATP for binding to the kinase's active site.[3] By occupying this pocket, they prevent phosphorylation of downstream substrates, thereby blocking the aberrant signaling that drives cancer cell proliferation. Targets include VEGFR, EGFR, and PI3K, among many others.[3][20]

Kinase_Signaling_Inhibition Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) RTK->Downstream Phosphorylation ATP_ADP ATP -> ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinoline Quinoline-based Kinase Inhibitor Block X Quinoline->Block Block->RTK Binds to ATP pocket

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline compound.

Experimental Protocol: Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay is a high-throughput method for screening kinase inhibitors by quantifying the amount of ATP remaining after a kinase reaction.

  • Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. Therefore, the luminescent signal is inversely proportional to kinase activity. High luminescence indicates low kinase activity (inhibition), while low luminescence indicates high kinase activity.[21]

  • Methodology: [21][22]

    • Kinase Reaction: In a white, opaque 96- or 384-well plate, set up the kinase reaction: purified kinase, substrate (protein or peptide), and the test quinoline compound at various concentrations in a kinase buffer.

    • Initiation & Incubation: Add ATP to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

    • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Signal Stabilization: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measurement: Measure the luminescence using a plate-reading luminometer. Calculate the percent inhibition relative to a no-inhibitor control.

Compound ExampleTarget Kinase(s)IC50 ValueCitation
LenvatinibVEGFR, FGFR, PDGFRNot specified[1]
BosutinibSrc, AblNot specified[1]
Cabozantinibc-Met, VEGFR2Not specified[1]
DactolisibPI3Kα / mTOR0.9 µM / 1.4 µM[20]
Compound 40PI3Kδ1.9 nM[20]
Induction of Oxidative Stress and Apoptosis

Some quinoline derivatives can disrupt the delicate redox balance within cancer cells, leading to an overproduction of reactive oxygen species (ROS).[5] This induced oxidative stress can cause widespread damage to cellular components and trigger programmed cell death, or apoptosis.[23][24]

Causality of the Mechanism: ROS, such as superoxide radicals and hydrogen peroxide, are natural byproducts of metabolism.[25] Cancer cells often have a higher basal level of ROS but are also more vulnerable to further increases. Certain quinoline compounds can interfere with mitochondrial function or other cellular processes, leading to a surge in ROS production.[23] Excessive ROS damages DNA, lipids, and proteins, and can trigger the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial membrane, release of cytochrome c into the cytoplasm, and subsequent activation of a caspase cascade (caspase-9 and caspase-3), which executes the cell death program.[11][26]

Apoptosis_Pathway Quinoline Quinoline Derivative Mito Mitochondrion Quinoline->Mito Induces Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS CytoC Cytochrome c Release Mito->CytoC ROS->Mito Damages Membrane Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Substrates

Caption: Intrinsic apoptosis pathway induced by a ROS-generating quinoline derivative.

Experimental Protocol: Cellular ROS Detection with DCFDA

This assay uses a cell-permeable fluorescent probe to measure overall ROS levels within live cells.

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a non-fluorescent probe that diffuses into the cell. Inside the cell, esterases cleave the acetate groups, trapping the molecule. It is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[27][28]

  • Methodology: [28][29]

    • Cell Culture: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the quinoline compound at various concentrations for a specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Probe Loading: Remove the treatment media and wash the cells with a buffered saline solution. Add the DCFDA working solution to the cells and incubate in the dark (e.g., 30-60 minutes at 37°C).

    • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence compared to the control indicates ROS production.

Antimalarial Mechanism: Starving the Parasite

Quinolines, particularly chloroquine and quinine, have been mainstays of malaria treatment for decades. Their action is concentrated in the acidic food vacuole of the Plasmodium parasite during its blood stage.[30][31]

Causality of the Mechanism: The parasite digests the host's hemoglobin within its food vacuole to obtain amino acids.[31] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[32] Chloroquine, a weak base, becomes protonated and highly concentrated within the acidic environment of the food vacuole.[30] There, it binds to free heme, forming a complex that caps the growing hemozoin crystal.[33] This inhibition of heme polymerization leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[31][32]

Antimalarial_Mechanism cluster_0 Parasite Food Vacuole (Acidic) cluster_1 Drug Action A Hemoglobin Digestion B Toxic Free Heme A->B C Heme Polymerization B->C F Heme-Chloroquine Complex B->F Binds D Hemozoin (Non-toxic crystal) C->D E Parasite Survival D->E Inhibitor Chloroquine Inhibitor->F F->C G Toxic Heme Accumulation F->G H Parasite Death G->H

Caption: Inhibition of heme polymerization by chloroquine in the malaria parasite.

Antimicrobial Mechanisms: Targeting Bacterial Replication and Integrity

Quinolone and fluoroquinolone antibiotics are a critical class of synthetic antibacterial agents with a broad spectrum of activity. Their primary targets are essential enzymes involved in bacterial DNA replication.[10]

Inhibition of Bacterial Type II Topoisomerases

Causality of the Mechanism: Unlike their human counterparts, bacteria rely on two specific Type II topoisomerases: DNA gyrase and Topoisomerase IV. DNA gyrase introduces negative supercoils into DNA, which is essential for initiating replication, while Topoisomerase IV is crucial for decatenating the newly replicated chromosomes.[34] Fluoroquinolones selectively bind to these bacterial enzymes, stabilizing the enzyme-DNA cleavage complex.[10] This action converts the enzymes into toxins that fragment the bacterial chromosome, leading to a rapid bactericidal effect.[10]

Bacterial Membrane Disruption

While enzyme inhibition is the classic mechanism, some novel quinoline derivatives exhibit antimicrobial activity by directly targeting the bacterial cell membrane.[4]

Causality of the Mechanism: Compounds like HT-61 are thought to interact with the anionic lipids present in the bacterial cytoplasmic membrane.[35][36] This interaction disrupts the membrane's structural integrity, leading to depolarization, leakage of essential intracellular constituents like ATP, and ultimately, cell death.[35][36] This mechanism is effective against both replicating and non-replicating bacteria, including resistant strains like MRSA.[4]

Experimental Protocol: Bacterial Membrane Potential Assay

This assay uses a potentiometric fluorescent dye to measure changes in the bacterial membrane potential.

  • Principle: A dye like DiSC3(5) accumulates in polarized bacterial membranes, and its fluorescence is quenched. When the membrane is depolarized by an antimicrobial agent, the dye is released into the medium, resulting in a significant increase in fluorescence.

  • Methodology: [35][36]

    • Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase, then harvest and resuspend the cells in a suitable buffer.

    • Dye Loading: Add the DiSC3(5) dye to the bacterial suspension and incubate to allow for dye uptake and fluorescence quenching.

    • Baseline Measurement: Place the suspension in a fluorometer and record the stable, quenched baseline fluorescence.

    • Compound Addition: Add the test quinoline compound to the cuvette and immediately begin recording the fluorescence over time.

    • Data Analysis: A rapid increase in fluorescence intensity upon addition of the compound indicates membrane depolarization.

Conclusion

The quinoline scaffold is a testament to the power of a versatile chemical structure in drug discovery. From the classic DNA-targeting mechanisms of early anticancer and antimalarial agents to the highly specific inhibition of kinases and the disruption of microbial defenses, quinoline-based compounds continue to provide solutions to complex medical challenges. A thorough understanding of these diverse mechanisms of action, validated by the robust experimental protocols detailed herein, is crucial for optimizing current therapies and designing the next generation of innovative, targeted quinoline-based drugs.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Slater, A. F. G., & Cerami, A. (1992). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Mechanism of action of quinoline drugs. (n.d.).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • What are the common methods available to detect kinase activities? (2023).
  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). European Journal of Medicinal Chemistry.
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.).
  • Ginsburg, H. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles.
  • Ross, J. D. C., & Adams, P. A. (1996). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
  • Byler, K. G., Wang, C., & Setzer, W. N. (2009).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Hooper, D. C., & Wolfson, J. S. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Quinoline alkaloids as intercalative topoisomerase inhibitors. (n.d.). Academia.edu.
  • Kinase activity assays: exploring methods for assessing enzyme function. (2023). Interchim – Blog.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Choosing the Best Kinase Assay to Meet Your Research Needs. (n.d.). Promega.
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2020). MDPI.
  • Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies. (2025). PubMed.
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017).
  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. (2017). PubMed.
  • 3.2.4. In Vitro Topoismerase Inhibitory Assay. (n.d.). Bio-protocol.
  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (n.d.).
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). PMC.
  • Topoisomerase Assays. (2013). PMC.
  • Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. (2013). PubMed.
  • Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol. (n.d.). TopoGEN, Inc.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC.
  • Quinoline-Based Compounds Can Inhibit Diverse Enzymes Th
  • ROS Assay Kits. (n.d.). Biocompare.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Topoisomerase I and II Activity Assays. (1999).
  • Drug-DNA interaction protocols. (n.d.).
  • Topoisomerase Assays. (2021). PubMed.
  • Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4-h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. (2022). MDPI.
  • IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022).
  • Methods to Measure Reactive Oxygen Species (ROS) and Total Antioxidant Capacity (TAC) in the Reproductive System. (n.d.).
  • Metal-Based Drug–DNA Interactions and Analytical Determin
  • Oxidative stress assays and oxid
  • Demystifying ROS Detection: Choosing the Right Method to Unveil Oxid
  • Oxidative Stress Assays | Reactive Oxygen Species Detection. (n.d.).

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4,6-Dichloro-3-ethyl-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,6-dichloro-3-ethyl-2-methylquinoline, a substituted quinoline of interest for researchers in medicinal chemistry and drug development. We present a robust, two-stage synthetic strategy beginning with the acid-catalyzed Combes cyclization to form the core quinoline scaffold, followed by a chlorination step to yield the final product. This guide offers a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into experimental choices to ensure reproducibility and high yield. The information is tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and practical application.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products, particularly alkaloids, and a wide array of synthetic compounds with significant pharmacological activities.[1] Its presence in marketed drugs, such as the antimalarial chloroquine, highlights its importance in medicinal chemistry.[1][2] The specific substitution pattern on the quinoline core dictates its biological function, making the development of versatile and efficient synthetic routes to novel derivatives a critical objective for drug discovery programs.

4,6-Dichloro-3-ethyl-2-methylquinoline is a halogenated derivative that presents multiple opportunities for further functionalization. The chlorine atoms at the 4 and 6 positions can serve as synthetic handles for introducing new substituents via nucleophilic substitution or cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development campaigns.

Overview of the Synthetic Strategy

The synthesis of 4,6-dichloro-3-ethyl-2-methylquinoline is most effectively approached via a two-stage process. This strategy was designed for its reliability, use of accessible starting materials, and logical progression.

  • Stage 1: Combes Quinoline Synthesis. This classic reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][3][4] For our target molecule, we utilize 4-chloroaniline and 3-ethyl-2,4-pentanedione. This reaction directly establishes the desired 2-methyl, 3-ethyl, and 6-chloro substitution pattern, yielding the intermediate, 6-chloro-3-ethyl-2-methylquinolin-4(1H)-one.

  • Stage 2: Aromatic Chlorination. The hydroxyl group at the C4 position of the quinolin-4-one intermediate is subsequently converted to a chloride. This is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to furnish the final target compound, 4,6-dichloro-3-ethyl-2-methylquinoline.[5][6]

This sequential approach provides excellent control over the substitution pattern and is a well-established method for producing analogous substituted quinolines.

Logical Workflow Diagram

G cluster_stage1 Stage 1: Combes Synthesis cluster_stage2 Stage 2: Chlorination Start 4-Chloroaniline + 3-Ethyl-2,4-pentanedione Reaction1 Acid-Catalyzed Condensation & Cyclization (H₂SO₄) Start->Reaction1 Reactants Intermediate Intermediate: 6-Chloro-3-ethyl-2-methylquinolin-4(1H)-one Reaction1->Intermediate Forms Reaction2 Chlorination with POCl₃ Intermediate->Reaction2 Proceeds to FinalProduct Final Product: 4,6-Dichloro-3-ethyl-2-methylquinoline Reaction2->FinalProduct Yields

Caption: Overall synthetic workflow from starting materials to the final product.

Reaction Mechanisms and Scientific Rationale

Mechanism of the Combes Synthesis

The Combes synthesis proceeds in three major steps: enamine formation, acid-catalyzed cyclization, and dehydration.[2][3]

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the 4-chloroaniline nitrogen on one of the carbonyl carbons of 3-ethyl-2,4-pentanedione. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable enamine intermediate. This step is crucial as the enamine character enhances the nucleophilicity of the aromatic ring for the subsequent cyclization.

  • Electrophilic Aromatic Substitution (Cyclization): In the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), the remaining carbonyl oxygen is protonated, activating it as a strong electrophile. The enamine-activated aromatic ring then attacks this protonated carbonyl in an intramolecular electrophilic aromatic substitution. This is the rate-determining step of the reaction.[3]

  • Dehydration and Aromatization: The resulting intermediate undergoes a proton transfer and then loses a molecule of water upon heating to form the stable, aromatic quinoline ring system.

G A 1. Enamine Formation (4-chloroaniline + β-diketone) B 2. Protonation of Carbonyl (Acid Catalyst) A->B Tautomerization C 3. Intramolecular Cyclization (Electrophilic Attack) B->C Rate-determining step D 4. Dehydration & Aromatization C->D Proton Transfer E Quinolin-4-one Product D->E H₂O loss

Caption: Key mechanistic steps of the Combes quinoline synthesis.

Mechanism of 4-Quinolone Chlorination

The conversion of the 6-chloro-3-ethyl-2-methylquinolin-4(1H)-one intermediate to the 4,6-dichloro product relies on the potent dehydrating and chlorinating properties of phosphorus oxychloride (POCl₃).

  • Hydroxyl Activation: The oxygen of the quinolone's hydroxyl group (or its keto tautomer) acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Chloride Attack & Elimination: This forms a highly reactive phosphoroester intermediate. A chloride ion, released from POCl₃, then attacks the C4 position of the quinoline ring. This is followed by the elimination of a dichlorophosphate leaving group, resulting in the formation of the C-Cl bond and regeneration of the aromatic system.

This reaction is typically performed neat or with a high-boiling solvent and often requires heating to proceed to completion.[6]

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Concentrated sulfuric acid and phosphorus oxychloride are extremely corrosive and react violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have appropriate quench solutions (e.g., sodium bicarbonate) and spill kits readily available.

Protocol 1: Synthesis of 6-Chloro-3-ethyl-2-methylquinolin-4(1H)-one
ParameterValue
Reactants 4-Chloroaniline, 3-Ethyl-2,4-pentanedione
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reaction Time 30-45 minutes
Temperature 100 °C
Work-up Ice-water quench, neutralization
Expected Yield 75-85%

Materials:

  • 4-Chloroaniline (12.75 g, 100 mmol)

  • 3-Ethyl-2,4-pentanedione (14.1 g, 110 mmol, 1.1 eq)

  • Concentrated Sulfuric Acid (98%) (50 mL)

  • Crushed Ice

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 4-chloroaniline (12.75 g) to concentrated sulfuric acid (50 mL) while stirring and cooling in an ice bath. Ensure the temperature remains below 20 °C.

  • Once the aniline has completely dissolved, add 3-ethyl-2,4-pentanedione (14.1 g) dropwise over 15 minutes, maintaining the internal temperature below 25 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath to 100 °C. Maintain this temperature for 30 minutes. The solution will darken significantly.

  • Prepare a 1 L beaker containing approximately 500 g of crushed ice.

  • After heating, allow the reaction mixture to cool slightly (to ~60-70 °C) and then very carefully and slowly pour it onto the crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding 10 M NaOH solution. The product will precipitate as a solid. Monitor the pH with litmus paper or a pH meter until it is neutral (pH ~7-8).

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with copious amounts of deionized water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

  • For further purification, recrystallize the crude solid from hot ethanol to yield 6-chloro-3-ethyl-2-methylquinolin-4(1H)-one as a crystalline solid.

Protocol 2: Synthesis of 4,6-Dichloro-3-ethyl-2-methylquinoline
ParameterValue
Reactant 6-Chloro-3-ethyl-2-methylquinolin-4(1H)-one
Reagent Phosphorus Oxychloride (POCl₃)
Reaction Time 3-4 hours
Temperature 110 °C (Reflux)
Work-up Ice-water quench, neutralization, extraction
Expected Yield 80-90%

Materials:

  • 6-Chloro-3-ethyl-2-methylquinolin-4(1H)-one (from Protocol 1, e.g., 11.8 g, 50 mmol)

  • Phosphorus Oxychloride (POCl₃) (50 mL)

  • Crushed Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Place 6-chloro-3-ethyl-2-methylquinolin-4(1H)-one (11.8 g) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a fume hood, add phosphorus oxychloride (50 mL) to the flask.

  • Heat the mixture to reflux (approx. 110 °C) using an oil bath and maintain for 3-4 hours. The solid will gradually dissolve. The reaction can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Prepare a 1 L beaker containing approximately 500 g of crushed ice and place it in an ice bath.

  • EXTREME CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas. Perform this step deep within a fume hood.

  • Once the quench is complete, neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4,6-dichloro-3-ethyl-2-methylquinoline can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final product as a pure solid.

Conclusion

The two-stage synthetic route detailed in this guide, employing a Combes synthesis followed by chlorination with phosphorus oxychloride, provides a reliable and efficient method for the preparation of 4,6-dichloro-3-ethyl-2-methylquinoline. By carefully controlling reaction conditions and adhering to the specified safety protocols, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and materials science. The causality behind each experimental choice, from the selection of the initial cyclization strategy to the final chlorination agent, has been explained to provide a comprehensive and trustworthy protocol.

References

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Combes quinoline synthesis. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. Available at: [Link]

  • Synthesis of 3-chloromethyl-4,6-dichloroquinoline - PrepChem.com. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2023). MDPI. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Friedlander Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedlander synthesis, a classic condensation reaction, remains a cornerstone for the construction of the quinoline scaffold, a privileged core in a vast number of pharmacologically active compounds.[1] This guide provides a comprehensive overview of the Friedlander synthesis, from its mechanistic underpinnings to detailed, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile reaction for the synthesis of diverse substituted quinolines. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

Introduction: The Enduring Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic bioactive molecules.[2] Their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, makes them highly attractive scaffolds for drug discovery.[2][3][4][5][6][7] The quinoline core is a key pharmacophore in many approved drugs, highlighting its therapeutic relevance.[7][8] The Friedlander synthesis, first reported by Paul Friedländer in 1882, offers a direct and versatile route to this important class of heterocycles.[2][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[10][11][12]

Mechanistic Pathways: A Tale of Two Condensations

The Friedlander synthesis can proceed through two primary mechanistic pathways, with the operative route largely dependent on the reaction conditions, specifically whether the catalysis is acidic or basic.[2][13]

Base-Catalyzed Mechanism: The Aldol Condensation Pathway

Under basic conditions, the reaction is believed to initiate with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable α-methylene ketone.[2] The resulting aldol adduct then undergoes a rapid intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to furnish the final quinoline product.[2][14]

Acid-Catalyzed Mechanism: The Schiff Base Formation Pathway

In an acidic environment, the reaction often commences with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enamine of the ketone.[2][13] This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline derivative.[15]

It is crucial to understand that under some conditions, particularly with certain substrates, a mixture of both pathways may be operative.[14]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable for a range of substrates. It is imperative to conduct a thorough literature search for specific reaction conditions for novel substrates.

General Considerations & Safety Precautions
  • Reagents: All reagents should be of high purity. 2-aminoaryl aldehydes and ketones can be sensitive to light and air; store them under an inert atmosphere and in the dark.

  • Solvents: Anhydrous solvents should be used where specified.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some reagents, such as strong acids and bases, are corrosive and should be handled with extreme care.

Protocol 1: Conventional Synthesis using Acid Catalysis

This protocol describes a general procedure for the acid-catalyzed Friedlander synthesis.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric acid (HCl, 2-3 drops) or p-Toluenesulfonic acid (p-TsOH, 10 mol%)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).[2]

  • Add the acid catalyst (e.g., 2-3 drops of concentrated HCl or 10 mol% of p-TsOH) to the mixture.[2]

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.[2]

  • Extract the product with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure quinoline derivative.[1][2]

Protocol 2: Base-Catalyzed Synthesis

This protocol outlines a general procedure for the base-catalyzed Friedlander synthesis.

Materials:

  • 2-Aminobenzaldehyde (1 mmol, 121.1 mg)

  • Acetone (2 mmol, 0.15 mL)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol (5 mL)

  • Water

  • Cold 50% aqueous acetone

Procedure:

  • In a flask, dissolve the 2-aminobenzaldehyde (1 mmol) in ethanol (5 mL).

  • Add acetone (2 mmol) to the solution.

  • Add the 10% sodium hydroxide solution (e.g., 1 mL) and swirl the mixture.[16]

  • Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product may separate.[16]

  • Monitor the reaction by TLC. If the reaction is slow, gentle heating may be applied.

  • Upon completion, if a solid has formed, collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.[16]

  • If no solid forms, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline.[16]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, solvent, and temperature can significantly impact the yield and purity of the desired quinoline. The following table summarizes various conditions reported in the literature for the Friedlander synthesis.

2-Aminoaryl Carbonylα-Methylene CompoundCatalystSolventTemperature (°C)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetateZrCl₄ (10 mol%)Ethanol/Water (1:1)60High (not specified)[1]
2-AminobenzophenoneAcetylacetoneCu-based MOF (5 mol%)Toluene100High (not specified)[1]
2-AminobenzaldehydeAcetone10% aq. NaOHAcetoneRoom TempHigh (not specified)[16]
2-AminonicotinaldehydeAcetoneCholine hydroxide (1 mol%)Water50High (not specified)[8]
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃Solvent-freeNot specified75-92[17]
2-AminobenzaldehydeAcetaldehydeNaOHAqueous/AlcoholicRefluxNot specified[18]

Experimental Workflow and Visualization

The overall workflow of the Friedlander synthesis, from starting materials to the purified product, can be visualized as follows:

Friedlander_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 2-Aminoaryl Aldehyde/Ketone C Mix Reactants & Solvent A->C B α-Methylene Compound B->C D Add Catalyst (Acid or Base) C->D E Heat / Stir (Monitor by TLC) D->E F Neutralization / Quenching E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography / Recrystallization H->I J Pure Substituted Quinoline I->J

Sources

Applications of 4,6-Dichloro-3-ethyl-2-methylquinoline in cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4,6-Dichloro-3-ethyl-2-methylquinoline (DEMQ) represents a highly specialized electrophilic scaffold in medicinal chemistry. Unlike established 4-aminoquinoline drugs (e.g., Chloroquine), the DEMQ scaffold features a specific 4,6-dichloro substitution pattern combined with a hydrophobic 3-ethyl group. This Application Note details the utilization of DEMQ as a core building block for synthesizing novel anticancer agents targeting Multi-Drug Resistance (MDR) , Autophagy , and Tyrosine Kinases . The guide provides validated protocols for nucleophilic derivatization at the C4-position and subsequent biological screening assays.

Pharmacophore Rationale & Structure-Activity Relationship (SAR)

The utility of DEMQ in cancer research stems from its ability to serve as a template for Diversity-Oriented Synthesis (DOS). Its structural features offer distinct pharmacological advantages:

Structural FeatureRole in Anticancer Drug Design
C4-Chlorine The "Gateway" Electrophile: Highly reactive to Nucleophilic Aromatic Substitution (

). Allows coupling with diamines to form DNA intercalators or lysosomotropic agents.
C6-Chlorine Metabolic Modulator: Increases lipophilicity (

) and blocks metabolic oxidation at the C6 position, potentially extending half-life compared to non-halogenated analogs.
C3-Ethyl Group Hydrophobic Filler: Fills specific hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases or P-glycoprotein), enhancing binding affinity over the standard methyl/H variants.
C2-Methyl Group Steric Shield: Provides steric hindrance that may reduce susceptibility to specific metabolic enzymes without compromising target binding.

Chemical Protocol: Derivatization of DEMQ

Objective: To synthesize a library of 4-aminoquinoline derivatives (potential autophagy inhibitors) via


 reaction.

Mechanism: The nitrogen of a primary or secondary amine attacks the electron-deficient C4 position, displacing the chloride ion. The 3-ethyl group may sterically hinder this reaction, requiring optimized thermal conditions.

Materials
  • Substrate: 4,6-Dichloro-3-ethyl-2-methylquinoline (purity >98%).

  • Nucleophiles: 1,4-Diaminobutane, N,N-Diethyl-1,4-pentanediamine (Novoldiamine), or various aniline derivatives.

  • Solvent: Ethoxyethanol (high boiling point) or DMF.

  • Catalyst: Catalytic amount of NaI (optional, to form the more reactive iodide intermediate).

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.0 equivalent (eq) of DEMQ in anhydrous Ethoxyethanol (0.5 M concentration).

  • Addition: Add 2.5 eq of the amine nucleophile.

    • Note: Excess amine acts as a base to trap the generated HCl. Alternatively, use 1.1 eq amine with 2.0 eq Triethylamine (

      
      ).
      
  • Reflux: Heat the reaction mixture to 120°C - 135°C under an inert atmosphere (

    
    ) for 12–24 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high

      
      , non-polar) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (product).
  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-cold water (10x volume).

    • Basify to pH 10-11 using 20% NaOH solution (to ensure the product is in free-base form).

  • Isolation: Extract with Dichloromethane (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography.

Biological Protocol: Screening for Autophagy Inhibition

Many 4-aminoquinoline derivatives synthesized from this scaffold function by accumulating in lysosomes and inhibiting autophagy—a survival mechanism for cancer cells under stress.

Assay: Lysotracker™ Green Accumulation & LC3B Turnover

Experimental Setup
  • Cell Lines: HeLa, MCF-7, or drug-resistant KB-V1 cells.

  • Controls: Chloroquine (Positive Control), DMSO (Vehicle).

Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Treatment: Treat cells with DEMQ derivatives (0.1 – 10

    
    ) for 24 hours.
    
  • Staining (Lysosomal Volume):

    • Add LysoTracker Green DND-26 (50 nM final) for 30 mins at 37°C.

    • Wash

      
       with PBS.
      
    • Measure fluorescence (Ex 504 nm / Em 511 nm).

    • Interpretation: Increased fluorescence indicates lysosomal swelling/accumulation (autophagy inhibition).

  • Western Blot Validation (LC3B):

    • Lyse treated cells.

    • Immunoblot for LC3B-II (autophagosome marker) and p62 .

    • Result: Accumulation of LC3B-II and p62 confirms blockage of autophagic flux.

Visualization: From Scaffold to Mechanism

The following diagram illustrates the workflow from the raw chemical scaffold to its biological mechanism of action.

G cluster_bio Biological Mechanism Scaffold 4,6-Dichloro-3-ethyl- 2-methylquinoline (Scaffold) Synthesis SnAr Reaction (130°C, Ethoxyethanol) Scaffold->Synthesis Electrophile Reactants Diamines / Anilines (Nucleophiles) Reactants->Synthesis Product 4-Aminoquinoline Derivative Synthesis->Product Yield: 60-85% Lysosome Lysosomal Accumulation Product->Lysosome pH Trapping Autophagy Inhibition of Autophagic Flux Lysosome->Autophagy Blocks Fusion Apoptosis Cancer Cell Apoptosis Autophagy->Apoptosis Stress Overload

Caption: Figure 1.[2][3] Synthetic pathway and pharmacological cascade of DEMQ-derived anticancer agents.

Safety & Handling Guidelines

  • Hazard Identification: As a dichloro-heterocycle, DEMQ is a potential skin sensitizer and irritant . The C4-chlorine is reactive; avoid inhalation of dust.

  • Genotoxicity: Quinoline derivatives can intercalate DNA. Treat all derivatives as potential mutagens until proven otherwise.

  • Storage: Store at 4°C under inert gas (

    
    ). Protect from light to prevent photo-degradation of the quinoline ring.
    

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[4][5][6][7][8][9] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Kouznetsov, V. V., et al. (2012). Synthesis and cytotoxic activity of new 2,4-disubstituted quinoline derivatives. Arabian Journal of Chemistry. Link

  • Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation. Journal of Medicinal Chemistry, 43(2), 283-291. Link

  • BenchChem. (2025).[4] Application Notes for Quinoline Derivatives in Cancer Drug Discovery. BenchChem Technical Resources. Link

Sources

Technical Application Note: Strategic Utilization of 4,6-Dichloro-3-ethyl-2-methylquinoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured for high-level research and development professionals. It synthesizes established heterocyclic chemistry principles with specific protocols for the utilization of 4,6-Dichloro-3-ethyl-2-methylquinoline .

Part 1: Executive Summary & Reactivity Landscape

4,6-Dichloro-3-ethyl-2-methylquinoline is a bifunctional electrophilic scaffold that serves as a critical junction in the synthesis of antimalarial drugs, kinase inhibitors, and advanced agrochemicals. Its value lies in the orthogonal reactivity of its two chlorine substituents:

  • C4-Chlorine (Activated): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the quinoline nitrogen.
    
  • C6-Chlorine (Inert/Aryl): Behaves as a standard aryl chloride, requiring transition-metal catalysis (e.g., Palladium) for functionalization.

  • C3-Ethyl/C2-Methyl: These alkyl groups provide steric modulation and lipophilicity, influencing the binding affinity in biological targets (QSAR) and directing regioselectivity by hindering the C4 position slightly more than in non-alkylated analogs.

Chemical Profile
PropertyDataNote
IUPAC Name 4,6-Dichloro-3-ethyl-2-methylquinoline
Molecular Formula

Molecular Weight 240.13 g/mol
Appearance Off-white to pale yellow solidTypical of haloquinolines
Solubility DCM, Chloroform, DMSO, DMFInsoluble in water
Key Reactivity C4 (

), C6 (Suzuki/Buchwald)
Stepwise functionalization

Part 2: Mechanistic Insight & Reactivity Diagram

To successfully utilize this intermediate, one must exploit the electronic disparity between the C4 and C6 positions.

  • The C4 "Handle": The nitrogen atom at position 1 pulls electron density, making C4 electron-deficient. This allows amines, thiols, and alkoxides to displace the chlorine without a catalyst.

  • The C6 "Anchor": The chlorine at C6 is insulated from the nitrogen's activation. It remains intact during mild

    
     conditions, preserving a handle for subsequent library expansion via cross-coupling.
    
Visualization: Orthogonal Reactivity Map

ReactivityMap cluster_legend Reactivity Logic Start 4,6-Dichloro-3-ethyl- 2-methylquinoline Path1 Path A: S_NAr (C4) (Nucleophilic Attack) Start->Path1 Primary Amines 120°C, No Cat. Path2 Path B: Pd-Catalysis (C6) (Oxidative Addition) Start->Path2 Boronic Acids Pd(PPh3)4, Base Product1 4-Amino-6-chloro- 3-ethyl-2-methylquinoline Path1->Product1 Selective C4 Displacement Product2 4,6-Diaryl/Amino Library Generation Path2->Product2 Bi-functionalized Scaffold Product1->Path2 Subsequent C6 Coupling C4 is Activated C4 is Activated C6 is Inert to S_NAr C6 is Inert to S_NAr C4 is Activated->C6 is Inert to S_NAr

Caption: Logical workflow for sequential functionalization. Path A (Blue) is the recommended first step to ensure regioselectivity.

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Synthesize a 4-amino-6-chloro intermediate (common pharmacophore for antimalarials). Rationale: The C3-ethyl group provides steric bulk. While C4 is activated, the reaction requires higher temperatures or polar aprotic solvents compared to non-substituted quinolines to overcome the steric hindrance of the ethyl group.

Reagents:

  • Substrate: 4,6-Dichloro-3-ethyl-2-methylquinoline (1.0 eq)

  • Nucleophile: Primary Amine (e.g., 1,4-diaminopentane or aniline derivative) (1.2 - 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: NMP (

    
    -Methyl-2-pyrrolidone) or Ethanol (for lower boiling amines)
    

Step-by-Step Methodology:

  • Setup: In a pressure vial (for low-boiling amines) or round-bottom flask, dissolve 1.0 mmol of 4,6-dichloro-3-ethyl-2-methylquinoline in 3 mL of NMP.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the target amine.

  • Reaction:

    • Standard Amines: Heat to 120°C for 12–16 hours.

    • Anilines (Weak Nucleophiles): Heat to 140–150°C or add catalytic NaI (10 mol%) to facilitate Finkelstein-assisted substitution.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (high

    
    ) should disappear, replaced by a more polar fluorescent spot (product).
    
  • Workup: Cool to room temperature. Pour the mixture into ice-water (30 mL). The product usually precipitates.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-50% EtOAc in Hexane).

Validation Check:

  • 1H NMR: Loss of the doublet/singlet signal for C4-Cl (if visible) and appearance of NH signals. The C6 aromatic protons will remain distinct (typically doublets with meta-coupling).

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position after C4 substitution to create a biaryl library. Rationale: Once the C4 chlorine is replaced by an electron-donating amine, the quinoline ring becomes more electron-rich, making the oxidative addition at C6 more challenging. Specialized phosphine ligands (e.g., XPhos, SPhos) are recommended.

Reagents:

  • Substrate: 4-Amino-substituted-6-chloro-3-ethyl-2-methylquinoline (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) + XPhos (10 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 eq) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst and ligand under a positive stream of Argon. Cap quickly.

  • Reaction: Heat to 100°C for 4–12 hours (or Microwave: 120°C for 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash Chromatography.

Part 4: Case Study & Application Logic

Case Study: Synthesis of a Hybrid Antimalarial

Context: Chloroquine resistance drives the need for new analogs. The 3-ethyl group in this specific intermediate prevents metabolic degradation at the 3-position (a common metabolic soft spot in quinolines) and increases lipophilicity for better membrane permeability.

Workflow:

  • Step 1 (

    
    ):  React 4,6-dichloro-3-ethyl-2-methylquinoline with N1,N1-diethylpentane-1,4-diamine.
    
    • Result: The 4-amino side chain is installed. The 6-Cl remains.

  • Step 2 (Suzuki): React the product with 3-pyridylboronic acid.

    • Result: A novel 6-(3-pyridyl)-quinoline analog is formed.

  • Outcome: The resulting molecule combines the DNA-intercalating ability of the quinoline core with the basic side chain (lysosomal accumulation) and a new heteroaryl moiety at C6 to probe secondary binding pockets.

Application Diagram: Synthesis Workflow

SynthesisWorkflow Substrate 4,6-Dichloro-3-ethyl- 2-methylquinoline Step1 Step 1: S_NAr (Amine Side Chain) Substrate->Step1 Selectivity > 95% Intermediate Intermediate: 4-Amino-6-chloro... Step1->Intermediate Step2 Step 2: Suzuki Coupling (Aryl Boronic Acid) Intermediate->Step2 Pd-Catalysis FinalProduct Final Drug Candidate (Dual Functionalized) Step2->FinalProduct

Caption: Stepwise synthesis of antimalarial candidates ensuring structural integrity.

Part 5: Safety & Handling

  • Hazard Identification: This compound is an aryl halide and likely a skin/eye irritant. It may cause sensitization.

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Dispose of halogenated organic waste separately. Aqueous layers containing Palladium must be treated as heavy metal waste.

Part 6: References

  • General Reactivity of 4-Chloroquinolines:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming reactivity of 4- vs 6-positions).

    • Context: Confirms the activation of C4-Cl by the ring nitrogen for

      
      .
      
  • Nucleophilic Substitution Protocols:

    • Title: "Nucleophilic substitution reactions of 4-chloro-8-methylquinolin-2(1H)-one..."

    • Source: MDPI (Molecules).

    • URL:[Link]

    • Relevance: Provides analogous protocols for displacing C4-chlorine with amines and thiols.

  • Suzuki Coupling on Chloroquinolines:

    • Title: "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives..."

    • Source: ResearchGate.

    • URL:[Link]

    • Relevance: Details conditions for Pd-catalyzed coupling on quinoline scaffolds.

  • Agrochemical Applications (Analogs):

    • Title: "Chemistry of Quinolines and their Agrochemical Potential."[2]

    • Source: Current Organic Chemistry (via ResearchGate).

    • URL:[Link]

    • Relevance: Validates the use of substituted quinolines in herbicide/safener development.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives for Improved Yields

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Traditional thermal synthesis of quinoline derivatives often requires harsh reaction conditions, long reaction times, and can result in modest yields.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of quinoline derivatives, a green chemistry approach that dramatically enhances reaction efficiency.[2][3][6] By leveraging the unique heating mechanism of microwave irradiation, researchers can achieve significantly higher yields in a fraction of the time, often under solvent-free conditions.[4][7][8] These protocols are designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to this important class of heterocyclic compounds.

The Rationale for Microwave-Assisted Quinoline Synthesis

Conventional heating methods rely on conduction and convection to transfer energy to a reaction mixture, a process that is often slow and inefficient.[9][10] This can lead to the formation of byproducts and decomposition of thermally sensitive molecules. Microwave synthesis, in contrast, utilizes dielectric heating.[9][10][11]

The Mechanism of Microwave Heating

Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[6][11]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field.[6][9] This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the bulk of the reaction medium.[6][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from ionic liquids or catalysts), they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[6][11]

This direct and instantaneous heating mechanism leads to a rapid increase in temperature, often "superheating" solvents above their conventional boiling points in sealed vessels, which dramatically accelerates reaction rates.[9][10][12]

Diagram 1: Mechanism of Microwave Heating

Microwave Heating Mechanism Mechanism of Microwave Heating cluster_0 Microwave Irradiation cluster_1 Interaction with Molecules cluster_2 Heating Mechanisms Microwave Microwave Source Oscillating E-Field Oscillating Electric Field Microwave->Oscillating E-Field Generates Polar_Molecules Polar Molecules (e.g., Solvents, Reagents) Oscillating E-Field->Polar_Molecules Interacts with Ionic_Species Ionic Species (e.g., Catalysts, Salts) Oscillating E-Field->Ionic_Species Interacts with Dipolar_Polarization Dipolar Polarization (Molecular Rotation & Friction) Polar_Molecules->Dipolar_Polarization Leads to Ionic_Conduction Ionic Conduction (Ion Migration & Resistance) Ionic_Species->Ionic_Conduction Leads to Rapid_Heating Rapid, Uniform Volumetric Heating Dipolar_Polarization->Rapid_Heating Ionic_Conduction->Rapid_Heating Experimental Workflow General Experimental Workflow for Microwave-Assisted Quinoline Synthesis A 1. Reagent Preparation (Aniline, Carbonyl Compound, Catalyst, Solvent if needed) B 2. Reaction Setup Combine reagents in a certified microwave process vial with a stir bar. A->B C 3. Microwave Irradiation Seal vial and place in microwave reactor. Set temperature, pressure, and time parameters. B->C D 4. Cooling Allow the vial to cool to a safe temperature (<50°C) before opening. C->D E 5. Work-up & Isolation (e.g., Precipitation, Extraction, Filtration) D->E F 6. Purification (e.g., Recrystallization, Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: A generalized workflow for microwave-assisted quinoline synthesis.

Protocol 1: Microwave-Assisted Gould-Jacobs Reaction

[13][14] This protocol is adapted from the reaction of aniline with diethyl ethoxymethylenemalonate.

  • Reaction Setup: In a 2.5 mL microwave process vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). [13][14]The excess diethyl ethoxymethylenemalonate acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250°C and hold for 10 minutes. The pressure will rise during the reaction.

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate out of the reaction mixture.

  • Purification: Filter the precipitated solid and wash with a small amount of ice-cold acetonitrile (3 mL). [14]Dry the resulting solid under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 2: Solvent-Free Microwave-Assisted Combes Synthesis

[4] This protocol utilizes a reusable solid acid catalyst.

  • Reagent Preparation: In a microwave-safe vessel, add the aromatic amine (2.0 mmol), ethyl acetoacetate (2.4 mmol), and NKC-9 resin (100 mg). [4]2. Homogenization: Thoroughly mix the components with a glass rod at room temperature to form a paste.

  • Microwave Irradiation: Place the open vessel in the microwave reactor and irradiate at 400 W for 1.5 minutes, using 10-second intervals of irradiation to avoid overheating. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, dissolve the mixture in a suitable solvent (e.g., ethyl acetate), filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization. The NKC-9 resin catalyst can be recycled after washing and acid treatment. [4]

Protocol 3: Microwave-Assisted Friedländer Annulation

[8][15] This protocol describes a solvent-free method using a reusable solid catalyst.

  • Reaction Setup: In a microwave vial, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and silica-propylsulfonic acid as the catalyst.

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor for approximately 30 minutes, or until TLC indicates the consumption of the starting material. [8]3. Work-up and Isolation: After cooling, dissolve the reaction mixture in a suitable organic solvent, filter off the solid catalyst, and wash the catalyst with the same solvent.

  • Purification: Combine the organic layers and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Troubleshooting and Optimization

Diagram 3: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Troubleshooting Logic for Low Yield in Microwave Synthesis Start Low or No Product Yield Q1 Is the reaction mixture absorbing microwaves efficiently? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Solution: Add a small amount of a polar co-solvent (e.g., DMF, ethanol) to improve energy absorption. A1_No->Sol1 A2_High Too High (Decomposition) Q2->A2_High A2_Low Too Low (Slow/No Reaction) Q2->A2_Low Q3 Are the starting materials sufficiently reactive? Q2->Q3 Optimal Sol2_High Solution: Lower the reaction temperature and shorten irradiation time. A2_High->Sol2_High Sol2_Low Solution: Increase the reaction temperature or extend the reaction time. A2_Low->Sol2_Low A3_No No Q3->A3_No Sol3 Solution: Adjust conditions for less reactive substrates (e.g., higher temperature, longer time, more active catalyst). A3_No->Sol3

Sources

Application Note: One-Pot Synthesis of Complex Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline pharmacophore remains a cornerstone in drug discovery, appearing in antimalarials, kinase inhibitors, and broad-spectrum antibiotics. However, traditional syntheses (Skraup, Doebner-von Miller) often suffer from harsh conditions, toxic reagents (e.g., acrolein, arsenic acid), and poor regioselectivity.

This Application Note details three modern, one-pot methodologies designed for high-complexity structural elaboration. Unlike linear multi-step synthesis, these protocols leverage Multicomponent Reactions (MCRs) and C-H Activation to maximize atom economy and reduce purification bottlenecks.

Comparison of Methodologies
FeatureMethod A: Oxidative Povarov MCRMethod B: Co(III)-Catalyzed C-H ActivationMethod C: Green Microwave Friedländer
Primary Mechanism [4+2] Cycloaddition + OxidationC-H Bond Activation / AnnulationCondensation / Cyclodehydration
Complexity Potential High (

rich, fused rings)
High (Ortho-functionalization)Medium (Polysubstituted arenes)
Atom Economy Excellent (3-component)Good (Directing group required)Very Good (Water byproduct)
Key Reagents Aniline, Aldehyde, Olefin, Lewis AcidCo(III) catalyst, Alkyne, Oxidant2-Aminobenzophenone, Ketone, Solid Acid
Typical Yield 60–85%70–95%85–98%

Technical Deep Dive & Protocols

Method A: The Oxidative Povarov Reaction (3-Component)

Best for: Rapid construction of tetrahydroquinolines and their subsequent oxidation to fully aromatic quinolines with diverse substitution patterns.

Mechanistic Insight

The reaction proceeds via the in situ formation of a Schiff base (imine) from an aniline and an aldehyde. This imine acts as a heterodiene in an inverse-electron-demand Diels-Alder (IEDDA) reaction with an electron-rich olefin (dienophile). The resulting tetrahydroquinoline is then aromatized using an oxidant (e.g., DDQ, MnO₂, or atmospheric


).

Causality in Experimental Design:

  • Lewis Acid Choice:

    
     or 
    
    
    
    is used to activate the imine, lowering the LUMO energy and facilitating the cycloaddition with the electron-rich alkene.
  • Sequential Addition: Pre-forming the imine (30 min) minimizes side reactions between the aldehyde and the olefin (e.g., polymerization).

Protocol: Synthesis of 2,4-Diarylquinolines

Scale: 1.0 mmol

  • Imine Formation:

    • In a dry 10 mL microwave vial, dissolve Aniline derivative (1.0 mmol) and Benzaldehyde derivative (1.0 mmol) in anhydrous Acetonitrile (MeCN, 3 mL).

    • Stir at Room Temperature (RT) for 30 minutes.

    • Self-Validation Check: Spot TLC.[1] Disappearance of aniline indicates imine formation.

  • Cycloaddition:

    • Add Styrene or Vinyl Ether (1.2 mmol).

    • Add catalyst

      
        (10 mol%) or 
      
      
      
      (20 mol%).
    • Seal and heat to 80°C for 4–6 hours.

  • Oxidation (One-Pot):

    • Cool to RT. Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv) directly to the reaction mixture.

    • Stir at RT for 1 hour.

  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc (3x).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Hexane/EtOAc).

Method B: Co(III)-Catalyzed C-H Activation/Annulation

Best for: Regioselective synthesis of quinolines from anilines and alkynes using directing groups. This method avoids pre-functionalized halo-arenes.[2]

Mechanistic Insight

This high-fidelity method utilizes a Co(III) catalyst (often


) and a directing group (e.g., amide, pyrazole) on the aniline. The metal inserts into the ortho C-H bond, forming a metallacycle. Alkyne insertion follows, and reductive elimination yields the quinoline.

Causality in Experimental Design:

  • Solvent Effect: TFE (2,2,2-Trifluoroethanol) is frequently used as a co-solvent to stabilize the active cationic Cobalt species.

  • Oxidant: A mild oxidant (e.g.,

    
     or 
    
    
    
    ) is required to regenerate the Co(III) species from the reduced Co(I) state after reductive elimination.
Protocol: Co(III)-Catalyzed Annulation

Scale: 0.5 mmol

  • Reaction Setup:

    • To a 15 mL pressure tube, add N-Pivaloylaniline (0.5 mmol), Internal Alkyne (0.6 mmol), and

      
        (5 mol%).
      
    • Add Oxidant:

      
        (1.0 equiv) and Additive: NaOPiv  (20 mol%).
      
    • Solvent: TFE (2 mL).

  • Execution:

    • Seal the tube and heat to 100°C for 12 hours behind a blast shield.

    • Self-Validation Check: The reaction mixture often changes color (e.g., dark red to black) as the active catalyst cycles. Lack of color change may indicate catalyst deactivation.

  • Workup:

    • Cool to RT. Filter through a celite pad to remove silver salts.

    • Concentrate filtrate.

    • Purify via column chromatography.[1][3]

Method C: Green Microwave-Assisted Friedländer Synthesis

Best for: High-throughput library generation, scale-up, and sustainable chemistry compliance.

Mechanistic Insight

Classic Friedländer synthesis involves the condensation of 2-aminobenzaldehyde with a ketone. The microwave irradiation accelerates the rate-determining dehydration step. Using a solid acid catalyst (e.g., Nafion NR50) allows for simple filtration workup and catalyst recycling.

Protocol: Nafion-Mediated Synthesis

Scale: 2.0 mmol

  • Mixture Preparation:

    • In a microwave vial, combine 2-Aminobenzophenone (2.0 mmol) and Cyclohexanone (2.5 mmol).

    • Add Nafion NR50 beads (100 mg) and Ethanol (3 mL).

  • Irradiation:

    • Set Microwave Reactor: 100 Watts , 100°C , 10 minutes (hold time).

    • Self-Validation Check: Pressure monitoring is critical. A sudden pressure spike indicates solvent superheating; ensure the vessel is rated for 20 bar.

  • Workup:

    • Decant the solution from the Nafion beads.

    • Wash beads with hot ethanol (2x) to recover product.

    • Concentrate ethanol. Recrystallize from EtOH/Water (often no chromatography needed).

Visualization of Reaction Pathways[4]

Diagram 1: Oxidative Povarov Mechanism

This diagram illustrates the conversion of simple precursors into complex fused rings via the Povarov cascade.

PovarovMechanism Aniline Aniline (Start) Imine Schiff Base (Intermediate) Aniline->Imine -H2O Aldehyde Aldehyde (Start) Aldehyde->Imine Complex Transition State (Lewis Acid Activated) Imine->Complex + Lewis Acid Olefin Activated Olefin (Dienophile) Olefin->Complex THQ Tetrahydroquinoline (Cyclized) Complex->THQ [4+2] Cycloaddition Quinoline Complex Quinoline (Final Product) THQ->Quinoline Dehydrogenation Oxidant Oxidant (DDQ/O2) Oxidant->Quinoline

Caption: The three-component Povarov cascade: Imine formation, Lewis-acid catalyzed [4+2] cycloaddition, and oxidative aromatization.[4][5][6]

Diagram 2: Co(III) Catalytic Cycle

This diagram details the C-H activation pathway, highlighting the role of the directing group (DG).

CobaltCycle PreCat Co(III) Pre-Catalyst Coordination Coordination (Substrate + DG) PreCat->Coordination CH_Activation C-H Activation (Metallacycle Formed) Coordination->CH_Activation -H+ Alkyne_Insert Alkyne Insertion (Expansion) CH_Activation->Alkyne_Insert + Alkyne Red_Elim Reductive Elimination (Product Release) Alkyne_Insert->Red_Elim Co_I Co(I) Species Red_Elim->Co_I Product Released Oxidation Re-oxidation (Ag+ / Mn3+) Co_I->Oxidation Oxidation->PreCat Regeneration

Caption: Cobalt(III)-catalyzed C-H activation cycle showing the critical metallacycle formation and oxidative regeneration steps.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Low Yield (Povarov) Hydrolysis of ImineEnsure anhydrous solvents; use molecular sieves during imine formation.
Stalled Reaction (Co-Cat) Catalyst PoisoningDegas solvents thoroughly; trace

can deactivate sensitive catalytic species (though Co is robust, air-free is safer).
Incomplete Oxidation (Povarov) Insufficient OxidantIncrease DDQ to 1.5 equiv or switch to

(10 equiv) for stubborn substrates.
Pressure Spike (Microwave) Solvent SuperheatingReduce fill volume to <50% of vial capacity; ensure stirring is efficient to prevent hot spots.
Regioselectivity Issues (Co-Cat) Steric ClashUse bulkier directing groups or switch to Rh(III) if Co(III) selectivity is poor for specific substrates.

References

  • Povarov Reaction & Oxidation

    • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts.[7] (2014).[8] National Institutes of Health. Link

  • Microwave Friedländer Synthesis

    • Chan, C.-K., et al. (2020).[9] Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation.[9] Synthesis.[1][2][3][5][6][8][9][10][11][12][13][14] Link

  • Co(III)

    • Yi, W., et al. (2017).[15] The one-pot synthesis of quinolines via Co-catalyzed C–H activation/carbonylation/cyclization. Organic & Biomolecular Chemistry.[2][6][13][14][16] Link

  • Green Chemistry Approaches

    • Green Synthesis of Quinoline Derivatives: Application Notes and Protocols. (2025).[1][3][10][17] BenchChem. Link

  • Iron-Catalyzed Methods

    • Yuan, M., & Huang, C. (2025). One-pot iron chloride-catalyzed sustainable syntheses of quinolines from amino acids.[16] RSC Sustainability.[16] Link

Sources

Application Note: 4,6-Dichloro-3-ethyl-2-methylquinoline in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 4,6-Dichloro-3-ethyl-2-methylquinoline as a scaffold for developing novel antimalarial agents.

Abstract & Strategic Value

The emergence of resistance to chloroquine (CQ) and artemisinin derivatives necessitates the exploration of novel quinoline scaffolds. While the 4,7-dichloroquinoline core is the backbone of classical antimalarials, the 4,6-dichloro-3-ethyl-2-methylquinoline scaffold offers a distinct Structure-Activity Relationship (SAR) profile.

The 6-chloro substituent alters the electronic density of the quinoline ring compared to the 7-chloro analog, potentially evading the Chloroquine Resistance Transporter (PfCRT) efflux mechanism. Furthermore, the 3-ethyl group introduces steric bulk that may enhance lipophilicity and binding affinity within the heme-drug complex. This guide details the chemical functionalization of this core and the biological validation of the resulting conjugates.

Chemical Properties & Handling

  • CAS Name: 4,6-Dichloro-3-ethyl-2-methylquinoline

  • Molecular Formula: C₁₂H₁₁Cl₂N

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in dichloromethane (DCM), chloroform, and hot ethanol; sparingly soluble in water.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Safety: Irritant. Handle in a fume hood.

Core Mechanism: Heme Detoxification Blockade

The primary target of 4-aminoquinoline derivatives derived from this scaffold is the inhibition of hemozoin formation .

Mechanism of Action Pathway

The malaria parasite digests hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[1][2] To survive, it polymerizes this heme into inert hemozoin crystals. Quinoline drugs bind to heme, capping the polymer and leading to parasite death via oxidative stress.

HemePath Hemoglobin Hemoglobin (Host RBC) Digestion Proteolytic Digestion Hemoglobin->Digestion FreeHeme Free Heme (Toxic Fe3+) Digestion->FreeHeme Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Polymerization Complex Heme-Drug Complex FreeHeme->Complex Interception Drug 4,6-Dichloro-deriv (Drug) Drug->FreeHeme Binding Complex->Hemozoin BLOCKS Death Parasite Death (Oxidative Stress) Complex->Death

Figure 1: Mechanism of action for quinoline antimalarials. The drug intercepts toxic heme, preventing its detoxification into hemozoin.[3][4]

Protocol A: Chemical Functionalization (SɴAr Coupling)

The critical step in drug development is substituting the chlorine at the C4 position with a diamine side chain. The 3-ethyl group provides steric hindrance, often requiring forcing conditions (Phenol Melt) compared to standard 4,7-dichloroquinolines.

Reagents
  • Scaffold: 4,6-Dichloro-3-ethyl-2-methylquinoline (1.0 eq)

  • Amine: N¹,N¹-diethylpentane-1,4-diamine (Novoldiamine) OR N¹,N¹-diethylethane-1,2-diamine (3.0 eq).

  • Solvent/Catalyst: Phenol (solid).

  • Workup: 10% NaOH, Dichloromethane (DCM), Brine.

Step-by-Step Procedure
  • Melt Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the quinoline scaffold (1 mmol) and phenol (4 mmol).

  • Heating: Heat the mixture to 80°C until the phenol melts and a homogenous solution is formed.

  • Amine Addition: Add the diamine (3 mmol) dropwise.

  • Reaction: Increase temperature to 130–140°C and stir for 6–12 hours.

    • Note: Monitor reaction progress via TLC (System: 10% Methanol in DCM with 1% NH₄OH). The product will be more polar than the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Add 20 mL of 10% NaOH solution to depotonate the phenol and the product.

  • Extraction: Extract with DCM (3 x 20 mL). The phenol will remain in the aqueous basic layer as sodium phenoxide.

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄. Concentrate in vacuo.[4]

  • Crystallization: Recrystallize the crude residue from cyclohexane or convert to a salt (e.g., diphosphate or hydrochloride) using ethanolic acid.

Validation Criteria:

  • ¹H NMR: Disappearance of the C4-Cl signal; appearance of side-chain aliphatic protons (approx 1.0–3.0 ppm) and the NH signal (approx 5.0–7.0 ppm).

  • Mass Spec: Observation of the molecular ion [M+H]⁺ corresponding to the substituted product.

Protocol B: -Hematin Inhibition Assay (BHIA)

This cell-free assay validates if the synthesized derivative binds heme and inhibits polymerization, the prerequisite for antimalarial activity.

Materials
  • Hemin Chloride: Dissolved in DMSO (10 mM stock).

  • Acetate Buffer: 0.5 M, pH 5.0.

  • Tween 20: Surfactant to mimic lipid environment.

  • Positive Control: Chloroquine diphosphate.[2]

Procedure
  • Preparation: In a 96-well plate, mix:

    • 100 µL of Hemin fraction (100 µM final conc in acetate buffer).

    • 100 µL of Test Compound (variable concentrations: 0.1 µM – 100 µM).

    • Tween 20 (optional, enhances polymerization rate).

  • Incubation: Incubate at 37°C for 18–24 hours .

  • Quantification:

    • Add 50 µL of pyridine solution (20% v/v in HEPES) to solubilize unpolymerized heme.

    • Note: Polymerized

      
      -hematin (hemozoin) remains insoluble.
      
  • Readout: Measure absorbance at 405 nm .

    • High Absorbance = High Free Heme = Strong Inhibition (Active Drug) .

    • Low Absorbance = High Polymerization = Inactive Drug .

Data Analysis: Calculate IC₅₀ using non-linear regression (Log[inhibitor] vs. response).

Protocol C: In Vitro Parasite Growth Inhibition (SYBR Green I)

The definitive test for biological efficacy against P. falciparum.

Experimental Setup
  • Strains: 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).[5]

  • Culture: RPMI 1640 supplemented with Albumax II.

  • Dye: SYBR Green I (intercalates into parasite DNA).

Workflow
  • Synchronization: Use sorbitol treatment to synchronize parasites to the ring stage.

  • Plating: Dispense 90 µL of parasite culture (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Dosing: Add 10 µL of test compound (serially diluted). Include DMSO control and Chloroquine control.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I. Incubate for 1 hour in the dark.

  • Detection: Measure fluorescence (Ex: 485 nm / Em: 535 nm).

Data Presentation Template

Summarize your findings in the following format:

Compound IDSide Chain (R)BHIA IC₅₀ (µM)Pf 3D7 IC₅₀ (nM)Pf Dd2 IC₅₀ (nM)Resistance Index (Dd2/3D7)
CQ (Control) (Standard)5.215.4185.012.0
4,6-Di-Et-01 Diethyl-diamine[Exp. Data][Exp. Data][Exp. Data][Calc]

References

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds. Analytical Biochemistry, 338(2), 306–319.

  • Ridley, R. G., et al. (1997). Haematin (haem) polymerization and its inhibition by quinoline antimalarials.[2][3][4] Annals of Tropical Medicine & Parasitology, 91(5), 559-566.

  • Sullivan, D. J., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines.[6] Journal of Biological Chemistry, 273(47), 31103–31107.

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806.

  • Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488–1508. (Provides synthesis protocols for 4-chloroquinolines).

Sources

Application Notes and Protocols for Substituted Quinoline Derivatives in Materials Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for Researchers and Scientists

Executive Summary

The quinoline scaffold is a cornerstone in heterocyclic chemistry, demonstrating significant potential across diverse scientific domains, most notably in medicinal chemistry and the burgeoning field of materials science.[1][2] While a comprehensive literature review reveals a scarcity of specific data on 4,6-dichloro-3-ethyl-2-methylquinoline , the extensive research on analogous substituted quinolines provides a robust framework for predicting its potential applications and outlining strategic experimental protocols. This guide synthesizes established knowledge on related chloro- and methyl-substituted quinolines to offer a forward-looking perspective on the potential utility of this novel compound. We will explore plausible synthetic routes, cutting-edge characterization techniques, and prospective applications, thereby providing a foundational resource for researchers aiming to investigate this and other new quinoline derivatives.

The Quinoline Scaffold: A Privileged Structure

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant interest due to their versatile pharmacological activities.[1] These compounds form the structural core of numerous approved drugs and are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The functionalization of the quinoline ring system with various substituents, such as halogens and alkyl groups, allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity and material properties.

Synthesis and Characterization of Substituted Quinolines: A Generalized Approach

The synthesis of substituted quinolines can be achieved through several established methods. A common approach involves the cyclization of anilines with α,β-unsaturated carbonyl compounds or their equivalents. For a compound like 4,6-dichloro-3-ethyl-2-methylquinoline, a plausible synthetic strategy would involve the reaction of a suitably substituted aniline with a β-ketoester, followed by chlorination.

Generalized Synthetic Protocol

This protocol outlines a general method for the synthesis of a substituted quinoline, which can be adapted for specific derivatives like 4,6-dichloro-3-ethyl-2-methylquinoline.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline)

  • β-ketoester (e.g., ethyl 2-ethylacetoacetate)

  • Polyphosphoric acid (PPA) or other suitable acid catalyst

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (optional)

  • Appropriate solvents for reaction and workup (e.g., toluene, dichloromethane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cyclization: A mixture of the substituted aniline (1.0 eq.) and the β-ketoester (1.1 eq.) is heated in the presence of an acid catalyst such as polyphosphoric acid at an elevated temperature (e.g., 120-140 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and a base (e.g., sodium bicarbonate solution) to neutralize the acid. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.

  • Chlorination: The crude quinolinone intermediate is then subjected to chlorination using a reagent like phosphorus oxychloride, potentially with a catalytic amount of DMF. The reaction is typically heated to reflux for a few hours.

  • Final Workup and Purification: After cooling, the reaction mixture is cautiously quenched with ice water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final substituted quinoline.

Characterization

The structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic and analytical techniques:

Technique Purpose Expected Observations for a Substituted Quinoline
¹H NMR To determine the number and connectivity of protons.Aromatic protons in the quinoline ring system, and signals corresponding to the specific substituents (e.g., ethyl and methyl groups).
¹³C NMR To identify the carbon skeleton of the molecule.Resonances for the aromatic carbons of the quinoline core and the aliphatic carbons of the substituents.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
FT-IR Spectroscopy To identify functional groups.Characteristic peaks for C=C and C=N stretching in the aromatic system.
Elemental Analysis To determine the elemental composition.The percentage of C, H, N, and Cl should match the calculated values for the molecular formula.

Potential Applications in Materials Science

While direct applications of 4,6-dichloro-3-ethyl-2-methylquinoline in materials science are not yet documented, the broader class of heterocyclic compounds is integral to the development of advanced organic materials.[4]

Organic Electronics

Heterocyclic compounds are widely used as building blocks for organic semiconductors due to their tunable electronic properties and ability to form ordered structures.[4] The extended π-systems of quinoline derivatives can facilitate charge transport, making them potential candidates for use in:

  • Organic Light-Emitting Diodes (OLEDs): As host materials, emitting layers, or charge transport layers.

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

  • Organic Photovoltaics (OPVs): As donor or acceptor materials.

The presence of chloro- and alkyl substituents on the quinoline core would influence the material's solubility, molecular packing, and electronic energy levels, all of which are critical parameters for device performance.

OLED_Structure Anode Anode (e.g., ITO) HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer (Potential role for quinoline derivatives) HTL->EML Hole Transport Light Light EML->Light Light Emission ETL Electron Transport Layer ETL->EML Electron Transport Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well plate Treatment Treat Cells with Compound (48-72h) Seed_Cells->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Addition Add MTT Reagent (3-4h Incubation) Treatment->MTT_Addition Solubilization Dissolve Formazan Crystals MTT_Addition->Solubilization Read_Plate Measure Absorbance Solubilization->Read_Plate Calculate_IC50 Calculate IC50 Value Read_Plate->Calculate_IC50

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion and Future Directions

While specific applications for 4,6-dichloro-3-ethyl-2-methylquinoline have yet to be reported, the rich chemistry of the quinoline scaffold provides a strong foundation for future research. The protocols and potential applications outlined in this guide are intended to serve as a starting point for investigators interested in exploring the properties of this and other novel quinoline derivatives. Future work should focus on the efficient synthesis of this compound, followed by a systematic evaluation of its physicochemical properties and biological activities. Such studies will be crucial in unlocking the full potential of this promising class of heterocyclic compounds in both materials science and drug discovery.

References

  • PrepChem.com. Synthesis of 3-chloromethyl-4,6-dichloroquinoline. [Link]

  • Google Patents.
  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • PubChem. Quinoline type mevalonolactones - Patent US-5856336-A. [Link]

  • ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubChem. Heterocyclic compounds and uses thereof - Patent US-10253047-B2. [Link]

  • Not available.
  • Googleapis.com. United States Patent (19). [Link]

  • MilliporeSigma. Ethyl 4,6-dichloroquinoline-3-carboxylate | 21168-41-2. [Link]

  • Amerigo Scientific. 4,6-Dichloro-2-methylquinoline. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • NIH. Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. [Link]

  • Not available.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • ResearchGate. Organic materials for organic electronic devices. [Link]

  • MilliporeSigma. 4,6-Dichloro-2-methylquinoline | 53342-53-3. [Link]

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]

  • Semantic Scholar. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. [Link]

  • MDPI. From Molecules to Materials, Devices and Processes: The Chemical Basis of Novel Technologies. [Link]

Sources

Troubleshooting & Optimization

Purification techniques for crude 4,6-Dichloro-3-ethyl-2-methylquinoline.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust purification strategies in pharmaceutical development, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of crude 4,6-Dichloro-3-ethyl-2-methylquinoline. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges, enhance purity, and improve yields.

The synthesis of substituted quinolines, often via methods like the Friedländer annulation, can result in a variety of impurities that complicate downstream applications.[1][2] This guide is structured to address these issues directly, offering clear, actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing an effective purification strategy for 4,6-Dichloro-3-ethyl-2-methylquinoline.

Q1: What are the most likely impurities in my crude 4,6-Dichloro-3-ethyl-2-methylquinoline?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Friedländer-type synthesis from a substituted 2-aminoaryl ketone and a carbonyl compound with an α-methylene group, the most common impurities include:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorophenyl ketone or other aniline precursors and the carbonyl reactant.

  • Regioisomers: If the condensation reaction is not perfectly regioselective, other isomeric quinoline derivatives may form.

  • Byproducts of Side Reactions: Self-condensation of the carbonyl reactant can lead to polymeric or resinous byproducts.[3] High reaction temperatures can also lead to the formation of tarry substances, which are notoriously difficult to remove.[4]

  • Residual Catalyst: Acid or base catalysts used in the condensation step may persist in the crude product.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization is the preferred method for large-scale purification (>5-10 g) when the crude product is relatively pure (>85%) and a suitable solvent system can be found. It is generally faster, more economical, and generates less solvent waste than chromatography.[5][6]

  • Column Chromatography is ideal for small-scale purifications, for separating complex mixtures with multiple components, or when impurities have very similar solubility profiles to the desired product, making recrystallization ineffective.[7][8] It offers the highest resolution but is more time-consuming and resource-intensive.[9]

Q3: What analytical techniques are essential for assessing the purity of my product?

A3: A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest step. It is used to monitor reaction progress, identify the number of components in the crude mixture, and select a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities that may not be visible on TLC.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product and can help identify and quantify impurities if their signals do not overlap with the product's signals.[10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. A broad or depressed melting point range is a strong indicator of impurities.[5]

Q4: My crude product is a dark, oily residue. Can I still purify it?

A4: Yes. Dark, oily, or tarry crude products are common in quinoline synthesis, often due to high reaction temperatures.[4] Direct recrystallization is unlikely to be effective. The best approach is to first subject the crude material to a primary purification step like column chromatography to remove the highly colored, polar impurities. The fractions containing the desired product can then be combined, the solvent evaporated, and the resulting solid subjected to recrystallization for final purification.

Troubleshooting Guide: Specific Issues and Solutions

This guide provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues

Problem ID: R-001 Question: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Possible Causes:

  • High Impurity Load: A significant amount of impurity can depress the melting point of your compound below the boiling point of the solvent, causing it to melt rather than dissolve.

  • Supersaturation: The solution is too concentrated, and the compound comes out of solution too quickly for an ordered crystal lattice to form.

  • Inappropriate Solvent: The solvent polarity may be unsuitable, leading to this phenomenon.

Suggested Solutions:

  • Reduce Solution Concentration: Add a small amount of additional hot solvent until the oil redissolves completely, then allow it to cool very slowly.

  • Change Solvent System: Switch to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. Alternatively, use a co-solvent system.[12] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify the solution, then cool slowly.

  • Pre-purify: If the issue is a high impurity load, first pass the crude material through a short plug of silica gel to remove the gross impurities, then attempt recrystallization.

Problem ID: R-002 Question: I have very low recovery after recrystallization. Where did my product go?

Possible Causes:

  • Using Too Much Solvent: The most common cause. Even at cold temperatures, some product will remain dissolved in the solvent. Using the absolute minimum amount of hot solvent to dissolve the solid is critical.[13]

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of very fine crystals that are difficult to collect by filtration.

  • Premature Crystallization: The compound crystallized in the funnel during a hot filtration step.

  • Inappropriate Solvent Choice: The compound has significant solubility in the chosen solvent even at low temperatures.

Suggested Solutions:

  • Minimize Solvent: Always use the minimum volume of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions.[13]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[5]

  • Recover Product from Filtrate: If you suspect significant product loss, try to partially evaporate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

  • Re-evaluate Solvent: Perform a solvent screen to find a solvent where the solubility difference between hot and cold is more pronounced.[14]

Chromatography Issues

Problem ID: C-001 Question: My compound is streaking badly on the TLC plate and the column. How can I get clean separation?

Possible Causes:

  • Compound Acidity/Basicity: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silica gel, causing streaking.[12]

  • Overloading: Applying too much sample to the TLC plate or column.

  • Inappropriate Eluent Polarity: The eluent may be too non-polar, causing the compound to stick to the baseline, or too polar, causing it to run with the solvent front.

Suggested Solutions:

  • Modify the Mobile Phase: For basic compounds like quinolines, adding a small amount of a basic modifier to the eluent system can significantly improve peak shape. Add 0.5-1% triethylamine (NEt₃) or ammonia to your solvent system (e.g., Hexane/Ethyl Acetate + 1% NEt₃).

  • Use Deactivated Silica: You can use commercially available silica gel treated with a base or deactivate it yourself by adding a small percentage of triethylamine to the slurry when packing the column.

  • Switch Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

Problem ID: C-002 Question: I can't find a solvent system that separates my product from a persistent impurity.

Possible Causes:

  • Closely Related Structures: The impurity may be an isomer or a very similar compound with nearly identical polarity to your product.

  • Limited Solvent Screening: The range of solvents tested may not be diverse enough.

Suggested Solutions:

  • Use a Different Solvent System: Don't just vary the ratio of two solvents (e.g., Hexane/Ethyl Acetate). Try completely different solvent classes. For example, switch to a system containing dichloromethane or toluene (e.g., Hexane/DCM or Toluene/Acetone). These solvents offer different selectivities and may resolve the compounds.

  • Consider Reverse-Phase Chromatography: If the compounds are inseparable on normal-phase silica, reverse-phase (C18) chromatography, which separates based on hydrophobicity, may provide the necessary resolution.

  • Derivative Formation: As a last resort, it may be possible to chemically modify the mixture (e.g., by protecting a functional group on the desired product), perform the separation, and then remove the modifying group. This is a more advanced technique and requires careful planning.

Data Presentation & Protocols

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)Solubility CharacteristicsNotes
Ethanol 78Good solubility when hot, moderate to low when cold.A common first choice. Can be used in a co-solvent system with water.[15]
Ethyl Acetate 77Often provides good solubility differential.Effective for moderately polar compounds. Can be used with hexanes as a co-solvent.[16]
Toluene 111Good for less polar compounds.Higher boiling point requires caution. Ensure complete removal after drying.
Hexanes/Heptane 69 / 98Generally a poor solvent, but excellent as an "anti-solvent" in co-solvent systems.Use to precipitate the product from a more polar solvent like ethyl acetate or DCM.
Acetonitrile 82Can be effective for compounds with moderate polarity.Often used for purifying nitrogen-containing heterocycles.[17]
Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

  • Solvent Selection: Choose a suitable solvent based on preliminary tests or the data in Table 1. The ideal solvent should dissolve the crude solid completely when boiling but poorly or not at all at room temperature.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Add More Solvent: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.[13]

  • Decolorization (Optional): If the solution is highly colored from non-polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities. Remember to add ~1% triethylamine if your compound streaks.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,6-Dichloro-3-ethyl-2-methylquinoline.

Visualizations

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow start Crude 4,6-Dichloro-3-ethyl-2-methylquinoline tlc_check Analyze by TLC start->tlc_check decision Assess Impurity Profile tlc_check->decision column_chrom Column Chromatography decision->column_chrom Multiple spots or streaking/heavy baseline recrystallize Recrystallization decision->recrystallize One major spot (Rf > 0) with minor impurities column_chrom->recrystallize Combine pure fractions & recrystallize for highest purity final_product Pure Product (Verify Purity) column_chrom->final_product If sufficiently pure recrystallize->final_product Recrystallization_Troubleshooting start Recrystallization Attempt Fails problem What is the issue? start->problem oils_out Product Oils Out problem->oils_out Oiling Out low_recovery Low Recovery problem->low_recovery Low Yield no_crystals No Crystals Form problem->no_crystals No Formation sol1 Use co-solvent system or change solvent oils_out->sol1 sol2 Reduce solvent volume; Cool slowly; Concentrate mother liquor low_recovery->sol2 sol3 Scratch flask interior; Add a seed crystal; Ensure solvent is appropriate no_crystals->sol3

Caption: Troubleshooting guide for common recrystallization problems.

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Challenges in scaling up Namoline synthesis - Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
  • A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC - Benchchem.
  • To analyze a dye sample for Quinoline, what kind of test or analysis would you do? ResearchGate.
  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed.
  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem.
  • Purification of Quinoline - Chempedia - LookChem.
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents.
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem.
  • Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Recrystallization - YouTube. Available from: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Organic Chemistry Lab: Recrystallization - YouTube. Available from: [Link]

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry.
  • Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields - Benchchem.
  • Application Notes and Protocols: Synthesis of (E)-4,6-Dichloro-2-styrylquinazoline - Benchchem.

Sources

Optimizing reaction conditions for the Combes quinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CQS-OPT-2024
Subject: Optimization of Reaction Conditions & Troubleshooting
Assigned Specialist: Senior Application Scientist

System Overview & Mechanism

The Combes synthesis is a high-temperature, acid-catalyzed condensation of an aniline (1) with a 1,3-diketone (2) to form a quinoline (4). While conceptually simple, the reaction is prone to "system failures" such as polymerization (tarring) and regiochemical ambiguity.

The Mechanism (Visualized)

Understanding the failure points requires visualizing the signal flow. The reaction proceeds through a Schiff base intermediate, which is often the bottleneck.

CombesMechanism cluster_regio Regioselectivity Checkpoint Start Aniline + 1,3-Diketone Schiff Schiff Base (Enamine) Start->Schiff -H2O (Reversible) Tar FAILURE: Polymerization/Tar Start->Tar Uncontrolled Heat/Acid Cyclization Acid-Catalyzed Cyclization (Rate Determining Step) Schiff->Cyclization Protonation Quinoline Substituted Quinoline Cyclization->Quinoline -H2O (Aromatization)

Figure 1: Signal flow of the Combes synthesis. Note that the "Tar" pathway competes directly with the Schiff base formation if the acid is introduced too aggressively.

Critical Parameter Optimization

To move beyond 19th-century yields (20-40%), you must modernize the "hardware" of the reaction.

A. Catalyst Selection (The Engine)

The classical use of concentrated sulfuric acid (


) is the primary cause of charring.
Catalyst SystemProsConsRecommended For
Conc.

Cheap, readily available.High charring, oxidative side-reactions, difficult workup.Robust, unsubstituted substrates only.
Polyphosphoric Acid (PPA) Gold Standard. Acts as both solvent and catalyst. Lower oxidation potential than

.
Viscous, difficult to stir at RT.Deactivated anilines, sensitive substrates.
Solid Acids (e.g., K-10 Montmorillonite, Zeolites) Green chemistry, easy filtration workup.Slower kinetics, may require microwave activation.[1][2]High-throughput screening, scale-up.
Triflic Acid (TfOH) High yield, lower temp required.Expensive, corrosive.[3]High-value pharmaceutical intermediates.[1][4]
B. Temperature Profiling

The reaction is biphasic regarding energy demand:

  • Condensation Phase (Formation of Enamine): Requires moderate heat (

    
    C) and water removal.
    
  • Cyclization Phase (EAS): Requires high energy (

    
    C) to overcome the activation barrier of the aromatic ring closure.
    

Optimization Tip: Do not blast the reaction with high heat immediately. Use a step-wise heating protocol (see Protocol A).

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turned into a solid black tar."

Diagnosis: Polymerization of the 1,3-diketone. Root Cause: The


-diketone is sensitive to strong acid. If the aniline is slow to react, the acid catalyzes the self-condensation of the diketone into polymeric "gunk."
Solution: 
  • Isolate the Intermediate: Pre-form the Schiff base (enamine) by refluxing aniline and diketone in toluene with a Dean-Stark trap without acid first.

  • Switch to PPA: Polyphosphoric acid is less oxidizing and reduces charring significantly compared to sulfuric acid.

Issue 2: "I am getting a mixture of isomers."

Diagnosis: Regiochemical ambiguity in meta-substituted anilines. Logic: A substituent at the meta position offers two cyclization sites:

  • Site A (Ortho to substituent): Sterically hindered (forms 5-substituted quinoline).

  • Site B (Para to substituent): Sterically open (forms 7-substituted quinoline).

Decision Matrix:

  • Electron Donating Groups (EDG) (e.g., -OMe, -Me): Strong preference for 7-substituted quinoline . The electronic activation at the para position reinforces the steric preference.

  • Electron Withdrawing Groups (EWG) (e.g., -Cl, -NO2): These deactivate the ring. Cyclization is sluggish. Regioselectivity is often poor, but 7-substituted is still generally favored due to sterics.

Issue 3: "Low yield (<30%) despite clean TLC."

Diagnosis: Incomplete cyclization or hydrolysis. Solution:

  • Water Management: The reaction produces water. In reversible conditions, this hydrolyzes the Schiff base back to starting materials. Add molecular sieves or use PPA (which acts as a desiccant).

  • Microwave Irradiation: The Combes reaction is highly responsive to microwave heating, often doubling yields by accessing high temperatures rapidly before decomposition occurs.

Regioselectivity Logic Gate

Use this decision tree to predict your major product when using meta-substituted anilines.

RegioLogic Input Meta-Substituted Aniline Type Substituent Type? Input->Type EDG EDG (-OMe, -Me) Type->EDG Electron Donating EWG EWG (-Cl, -NO2) Type->EWG Electron Withdrawing Result7 Major Product: 7-Isomer (Electronic + Steric Match) EDG->Result7 ResultMix Mixture / Low Yield (7-Isomer usually favored sterically) EWG->ResultMix

Figure 2: Predictive logic for meta-substituted substrates.

Validated Protocols

Protocol A: The "Gold Standard" PPA Method

Best for: Sensitive substrates, avoiding tar.

  • Setup: Flame-dry a 3-neck round bottom flask.

  • Mixing: Add Aniline (10 mmol) and 1,3-Diketone (12 mmol).

  • Catalyst: Add Polyphosphoric Acid (PPA) (10-15 g). Note: PPA is viscous; warm it slightly to pour.

  • Step 1 (Condensation): Heat to 100°C for 1 hour. Stirring will be difficult initially but eases as temperature rises.

  • Step 2 (Cyclization): Ramp temperature to 140-150°C for 2-3 hours. Monitor by TLC.[1][5][6]

  • Workup: Cool to ~60°C. Pour carefully into crushed ice/water (100 mL) with vigorous stirring. Neutralize with 10% NaOH or

    
     to precipitate the crude quinoline.
    
  • Purification: Recrystallize from ethanol/water.

Protocol B: Microwave-Assisted Synthesis (Green)

Best for: High throughput, resistant substrates.

  • Vessel: 10 mL microwave process vial.

  • Reagents: Aniline (2 mmol), 1,3-Diketone (2.4 mmol).

  • Catalyst: Solid Support (e.g., Montmorillonite K-10, 200 mg) OR PPA (1 g).

  • Irradiation:

    • Power: 300W (Dynamic)

    • Temp: 150°C

    • Time: 5-10 minutes

  • Workup: Extract with Ethyl Acetate, filter off solid catalyst, concentrate.

References

  • Sloop, J. C. (2009). Microwave-Promoted Combes Synthesis of Trifluoromethylquinolines. Journal of Heterocyclic Chemistry.

  • Roberts, E., & Turner, E. E. (1927). The factors controlling the formation of 2- and 4-substituted quinolines in the Combes reaction. Journal of the Chemical Society.

  • Bornstein, J. (1950). The Synthesis of Some 2,4-Disubstituted Quinolines. Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives.

Sources

Troubleshooting guide for low yields in the Doebner-von Miller reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DVM-404 | Status: Open | Priority: High Subject: Troubleshooting Low Yields, Tar Formation, and Purification Issues[1][2]

Welcome to the Reaction Optimization Support Center.

Agent: Dr. A. Vance, Senior Application Scientist Current Status: Analysis in Progress...

You are likely here because your Doebner-von Miller (DvM) reaction—intended to synthesize substituted quinolines—has resulted in a flask full of intractable black tar or a yield stubbornly stuck below 50%. Do not worry; this is the historical "feature" of the classical DvM conditions.

This guide moves beyond the textbook "mix and pray" approach, applying mechanistic rigor to isolate the two main yield-killers: Polymerization and Disproportionation .

Part 1: The Diagnostics (Root Cause Analysis)

Before changing your protocol, identify which failure mode is occurring.

SymptomDiagnosisRoot Cause
Solid black "brick" or viscous sludge Polymerization The

-unsaturated carbonyl (enone) polymerized in the acid phase before reacting with the aniline.
Clean reaction, but max 50% yield Disproportionation Lack of oxidant. The intermediate dihydroquinoline reduces the Schiff base to form tetrahydroquinoline (side product) to aromatize itself.
Violent exotherm / Runaway Thermal Control Rapid addition of enone caused a concentration spike, accelerating both reaction and polymerization simultaneously.
Part 2: The "Yield Ceiling" (The Hydrogen Transfer Problem)

The Issue: In the classical DvM mechanism, the final step is the aromatization of a dihydroquinoline intermediate. Without an external oxidant, the reaction is disproportionative . One molecule of the intermediate transfers hydrogen to another molecule (often the Schiff base or another intermediate).

  • Result: For every molecule of Quinoline formed, one molecule of side product (Tetrahydroquinoline) is generated.

  • Theoretical Max Yield: 50%.

The Fix: You must break the hydrogen transfer cycle by adding a sacrificial oxidant.

Recommended Oxidants:

  • Iodine (

    
    ):  Mild, effective, and easily removed in workup (wash with thiosulfate).
    
  • p-Chloranil: Excellent for dehydrogenation in organic solvents.

  • Nitrobenzene: (Classical Skraup condition) Effective but high-boiling and toxic; difficult to remove.

Visualizing the Disproportionation Trap

DVM_Mechanism Start Aniline + Enone Inter Dihydroquinoline (Intermediate) Start->Inter Cyclization Inter->Inter H-Transfer (Disproportionation) Quinoline Quinoline (Target Product) Inter->Quinoline Oxidation (-2H) SideProd Tetrahydroquinoline (Waste Product) Inter->SideProd Reduction (+2H)

Figure 1: The "Disproportionation Trap." Without an external oxidant, the intermediate consumes itself to drive aromatization, halving the yield.

Part 3: The "Black Tar" Nightmare (Polymerization)

The Issue: The


-unsaturated carbonyls (e.g., methyl vinyl ketone, crotonaldehyde) are highly unstable in hot concentrated acid. They polymerize faster than they condense with aniline.

The Fix: The Biphasic System (The Matsugi Protocol) Do not dump reagents into a single aqueous acid phase. Use a two-phase system (Toluene/HCl).

  • Mechanism: The lipophilic enone stays in the Toluene layer (protected). The Aniline stays in the aqueous HCl layer. The reaction only occurs at the interface or via slow partitioning, keeping the enone concentration low in the acid phase.

Part 4: Optimized Experimental Protocols
Protocol A: The Modern Biphasic Method (Recommended)

Best for: Avoiding tar, high purity, volatile enones. Reference: Based on Matsugi et al. (2000).

Materials:

  • Aniline derivative (10 mmol)

  • 
    -Unsaturated aldehyde/ketone (12-15 mmol)
    
  • Solvent: Toluene (10 mL)

  • Acid: 6M HCl (aq) (10 mL)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and vigorous magnetic stirring.

  • Biphasic Mix: Add the Aniline, Toluene, and Aqueous HCl. Stir vigorously to create an emulsion.

  • Addition: Add the

    
    -unsaturated carbonyl slowly  (dropwise over 20-30 mins) to the refluxing mixture.
    
    • Why? Keeps the concentration of free enone low, preventing polymerization.

  • Reaction: Reflux for 2-4 hours. The toluene layer extracts the quinoline as it forms (if using lower acidity) or keeps the unreacted enone safe.

  • Workup:

    • Separate layers.

    • Basify the aqueous layer (pH > 10) with NaOH.

    • Extract with EtOAc or DCM.[2][3]

    • Crucial: If yield is low, check the organic layer for unreacted enone (indicating reaction was too slow) or the aqueous layer for tetrahydroquinoline.

Protocol B: The "Oxidative" Method

Best for: Breaking the 50% yield ceiling when tar is not the primary issue.

Materials:

  • Aniline + Aldehyde/Ketone[1][3][4][5][6]

  • Acid: 4M HCl or Acetic Acid

  • Oxidant: Iodine (

    
    , 0.5 equiv)
    

Step-by-Step:

  • Mix Aniline and Acid.[1][2][3][7][8]

  • Add Iodine (dissolved in a small amount of solvent like DMSO or Ethanol).

  • Add the carbonyl component.[1][2][3][7]

  • Reflux.[1]

  • Workup: Wash the organic extract with Sodium Thiosulfate solution to remove excess iodine before drying/evaporating.

Part 5: Troubleshooting Decision Tree

Use this flow to determine your next experiment.

Troubleshooting_Flow Problem Start: What is the primary failure? Tar Massive Tar / Solidification Problem->Tar LowYield Clean Product but Low Yield (<50%) Problem->LowYield WrongRegio Wrong Isomer Formed Problem->WrongRegio Sol_Biphasic SOLUTION: Switch to Biphasic System (HCl / Toluene) Sequester Enone Tar->Sol_Biphasic Primary Fix Sol_SlowAdd SOLUTION: Slow Addition (Syringe Pump) Keep Enone Conc. Low Tar->Sol_SlowAdd Secondary Fix Sol_Oxidant SOLUTION: Add Oxidant (Iodine or p-Chloranil) Prevent Disproportionation LowYield->Sol_Oxidant Sol_pH SOLUTION: Adjust pH / Lewis Acid (Switch to ZnCl2 or Yb(OTf)3) WrongRegio->Sol_pH

Figure 2: Logic flow for diagnosing and fixing DvM reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids instead of HCl? A: Yes. Lewis acids like


, 

, or Scandium triflate (

) are excellent modern alternatives. They often allow for milder conditions (ethanol solvent, lower temp) and reduce polymerization, though they may require longer reaction times [1].

Q: My product is stuck in the emulsion during workup. What do I do? A: This is common due to the amphiphilic nature of quinolines.

  • Filter the mixture through Celite to remove the fine "tar" particles stabilizing the emulsion.

  • Saturate the aqueous phase with NaCl (brine) to force the organic product out ("salting out").

Q: Why does the literature mention "Beyer Method"? Is it different? A: The Beyer method generates the


-unsaturated ketone in situ using an Aldol condensation (e.g., Acetone + Formaldehyde). This is actually a great troubleshooting tactic  because it keeps the concentration of the unstable vinyl ketone extremely low, as it reacts with aniline as soon as it forms.
References
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link] (Authoritative source on the fragmentation-recombination mechanism).

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[9] Doebner-Miller Synthesis in a Two-Phase System: Practical Preparation of Quinolines. Tetrahedron Letters, 41(44), 8523-8525. [Link] (The primary reference for the biphasic protocol to prevent polymerization).

  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link] (Detailed analysis of the cyclization and hydrogen transfer issues).

Sources

Strategies to overcome poor regioselectivity in Friedländer annulation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource hub for the Friedländer Annulation. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot one of the most common challenges in this classic quinoline synthesis: poor regioselectivity. Here, you will find in-depth FAQs, troubleshooting guides, and detailed protocols to help you achieve your desired regioisomer with higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of poor regioselectivity in the Friedländer annulation?

The issue of poor regioselectivity arises when an unsymmetrical ketone is used as a reactant.[1][2] The ketone possesses two non-equivalent α-methylene groups, both of which can potentially undergo condensation with the 2-aminoaryl aldehyde or ketone.[3] This leads to the formation of a mixture of two different constitutional isomers of the quinoline product, complicating purification and reducing the yield of the desired compound.[2] The reaction can proceed through two main mechanistic pathways—an initial aldol condensation or the formation of a Schiff base—and the preferred pathway can be influenced by reaction conditions.[4][5]

Q2: How does the choice of catalyst (acid vs. base) influence which regioisomer is formed?

Both acid and base catalysts are commonly used in the Friedländer synthesis, and the choice can significantly impact regioselectivity.[6][7]

  • Base Catalysis: Traditional base-catalyzed methods (e.g., KOH, NaOH, piperidine) promote the formation of the enolate.[3][8] With an unsymmetrical ketone, the thermodynamically more stable (more substituted) enolate or the kinetically favored (less substituted) enolate can form. The reaction outcome often depends on a delicate balance of steric and electronic factors of the ketone.[2] Under basic conditions, side reactions like the self-aldol condensation of the ketone can also occur, further reducing the yield of the desired product.[2][6]

  • Acid Catalysis: Acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid, Lewis acids) activate the carbonyl group of the 2-aminoaryl aldehyde/ketone, making it more susceptible to nucleophilic attack by the enol or enamine of the unsymmetrical ketone.[4][6] The regioselectivity under acidic conditions is often dictated by the stability of the intermediate enol or enamine, which again is influenced by the substitution pattern of the ketone. Some modern Lewis acid catalysts, like Indium(III) triflate, have shown excellent efficacy in controlling selectivity.[9]

The following diagram illustrates the competing pathways leading to different regioisomers.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enolization_A Enolization at α-carbon Enolization_B Enolization at α'-carbon Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Enolization_A Path A Unsymmetrical Ketone->Enolization_B Path B Regioisomer_A Regioisomer A Enolization_A->Regioisomer_A Condensation & Cyclization Regioisomer_B Regioisomer B Enolization_B->Regioisomer_B Condensation & Cyclization

Caption: Competing reaction pathways in the Friedländer annulation with an unsymmetrical ketone.

Troubleshooting Guide: Improving Regioselectivity

This section provides actionable strategies to overcome poor regioselectivity in your Friedländer synthesis.

Problem: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single product?

When faced with a mixture of products, a systematic approach involving substrate modification, catalyst selection, and optimization of reaction conditions is recommended.

Causality: By temporarily installing a directing group on one of the α-carbons of the unsymmetrical ketone, you can sterically or electronically force the condensation to occur at the other α-position. A phosphoryl group is a commonly cited example of an effective directing group that can be used to control regioselectivity.[1][6]

Workflow for Implementing a Directing Group Strategy:

Caption: Workflow for using a directing group to control regioselectivity.

The choice of catalyst is a powerful tool for steering the reaction towards a single regioisomer.[1]

A. Amine Catalysts for 2-Substituted Quinolines:

  • Insight: Specific cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to be highly effective in promoting the formation of 2-substituted quinolines from methyl ketones.[10][11][12] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is a particularly reactive and regioselective catalyst.[11][13]

  • Mechanism: These catalysts facilitate the formation of an enamine intermediate with the methyl ketone, which then preferentially reacts at the less substituted carbon, leading to the 2-substituted quinoline.

B. Ionic Liquids:

  • Insight: Room-temperature ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF4), can act as promoters for regiospecific Friedländer annulations, often without the need for an additional catalyst.[14] These reactions can proceed under relatively mild conditions, and the ionic liquid can often be recycled.[14]

C. Metal Catalysts:

  • Insight: A range of metal catalysts have been developed to improve regioselectivity and allow for milder reaction conditions.

    • Gold(III) Catalysts: Can enable the reaction to proceed under milder conditions, potentially avoiding side reactions that occur at high temperatures.[6]

    • Indium(III) Triflate (In(OTf)3): Has been identified as a highly effective Lewis acid catalyst for the selective formation of the Friedländer product, particularly in reactions involving 2-aminobenzophenone and ethyl acetoacetate under solvent-free conditions.[9]

    • Calcium Triflate (Ca(OTf)2): A sustainable and efficient catalyst for the regioselective synthesis of 2-methyl-3-acyl quinolines under solvent-free conditions.[15]

Catalyst TypeExampleFavored Regioisomer/AdvantageReference
Amine Catalyst TABO2-Substituted Quinolines[11][13]
Ionic Liquid [Hbim]BF4Regiospecific, mild conditions, recyclable[14]
Metal Catalyst In(OTf)3High selectivity, solvent-free conditions[9]
Metal Catalyst Ca(OTf)2Sustainable, solvent-free, high regioselectivity[15]

Fine-tuning the reaction parameters can have a profound effect on regioselectivity.

  • Temperature: The effect of temperature is substrate and catalyst dependent. In some amine-catalyzed reactions, higher temperatures have been shown to improve regioselectivity.[10][11] However, for many traditional syntheses, lower temperatures can increase selectivity by minimizing side reactions and favoring the kinetic product.[1] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition of Substrates: In reactions involving unmodified methyl ketones, the slow addition of the ketone to the reaction mixture has been demonstrated to significantly increase regioselectivity in favor of the 2-substituted product.[10][11] This technique helps to maintain a low concentration of the ketone, suppressing self-condensation and favoring the desired cross-condensation pathway.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields.[1] By allowing for rapid heating to a precise temperature, microwave synthesis can sometimes provide better control over the reaction outcome compared to conventional heating.

Experimental Protocols

Protocol 1: Amine-Catalyzed Regioselective Synthesis of a 2-Substituted Quinoline

This protocol is adapted from studies on highly regioselective Friedländer annulations using novel amine catalysts.[10][11]

Materials:

  • 2-aminonicotinaldehyde (1.0 mmol)

  • Methyl ketone (e.g., acetone) (1.2 mmol)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminonicotinaldehyde and TABO.

  • Add toluene to the flask and begin stirring.

  • Heat the mixture to reflux (approximately 110 °C).

  • Using a syringe pump, add the methyl ketone to the refluxing mixture over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the reaction mixture and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: Iodine-Catalyzed Friedländer Annulation

This protocol describes a simple and efficient method using molecular iodine as a catalyst.[1]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the active methylene compound, and molecular iodine in ethanol.

  • Stir the mixture at 80 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the quinoline product.

References

  • Bhatta, S., Senapati, B. K., Patra, S. K., & Nanda, S. (2023). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry, 21(42), 8727–8738. [Link]

  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. [Link]

  • Lightner, D. A., & Sunderman, F. W. (1981). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 59(15), 2369-2377. [Link]

  • Diedrich, C. L., & Christoffers, J. (2008). Regioselectivity of Friedländer Quinoline Syntheses. European Journal of Organic Chemistry, 2008(10), 1811–1816. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Kamila, S., & Roy, H. N. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(12), 5972–5984. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Kumar, A., & Maurya, R. A. (2017). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Organic & Biomolecular Chemistry, 15(14), 2977–2981. [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Fehnel, E. A., & Cohn, D. E. (1951). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 16(10), 1586-1595. [Link]

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. In Organic Reactions. John Wiley & Sons, Ltd. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • scite.ai. (n.d.). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]

  • Shiri, M., Zolfigol, M. A., Kruger, H. G., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 102, 139-227. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2002). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Pérez-Mayoral, E., et al. (2012). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 41(35), 10694-10703. [Link]

  • Li, L., & Seidel, D. (2010). Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. Organic Letters, 12(22), 5222–5225. [Link]

  • Gole, B., et al. (2021). Friedländer, Knoevenagel, and Michael Reactions Employing the Same MOF: Synthesis, Structure, and Heterogeneous Catalytic Studies of ([Zn(1,4-NDCA)(3-BPDB)0.5]. The Journal of Physical Chemistry C, 125(49), 27354–27363. [Link]

  • Liu, H., et al. (2024). Photoinduced radical tandem annulation of 1,7-diynes: an approach for divergent assembly of functionalized quinolin-2(1H)-ones. Frontiers in Chemistry, 12. [Link]

Sources

Technical Support Center: Refinement of Purification Protocols for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these critical chemical building blocks. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your protocols are not only effective but also self-validating.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, practical issues you may encounter during the purification of quinoline intermediates. Each problem is presented with probable causes and a step-by-step resolution, grounded in fundamental chemical principles.

Issue 1: Tarry Byproducts and Dark, Viscous Crude Product

Question: My crude quinoline from a Skraup or Doebner-von Miller synthesis is a dark, viscous oil or tar. How can I effectively remove these impurities?[1]

Probable Causes:

  • Polymerization: The reaction conditions of classical quinoline syntheses, particularly the use of strong acids and high temperatures, can lead to the polymerization of reactants or intermediates like acrolein.[1]

  • Incomplete Reaction: Residual starting materials and partially reacted intermediates contribute to the complex, tarry mixture.

  • Oxidation: The use of oxidizing agents like nitrobenzene can lead to a variety of colored byproducts.

Step-by-Step Resolution:

  • Basification and Steam Distillation: This is the most robust method for initial cleanup.[2]

    • After the reaction, allow the mixture to cool and then carefully make it strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the acid and liberates the free quinoline base.[1][2]

    • Perform steam distillation. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[1][2] Collect the milky distillate until it runs clear.

  • Solvent Extraction:

    • Separate the oily quinoline layer from the aqueous distillate.

    • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane, to recover any dissolved product.[1][3]

  • Acid-Base Extraction for Finer Purification:

    • Combine the initial quinoline layer and the solvent extracts. Dissolve the crude product in a dilute acidic solution (e.g., HCl) to form the water-soluble quinoline salt.

    • Wash this aqueous solution with an organic solvent to remove any remaining non-basic, neutral impurities.[1]

    • Re-basify the aqueous layer to regenerate the free quinoline, which can then be extracted with an organic solvent, dried, and concentrated.[1]

  • Vacuum Distillation:

    • For the final purification of the liquid quinoline intermediate, vacuum distillation is highly effective at separating it from less volatile impurities.[4]

Issue 2: Difficulty in Crystallizing the Final Product

Question: My quinoline intermediate "oils out" instead of crystallizing, or the resulting crystals are of low purity. What strategies can I employ to achieve effective crystallization?

Probable Causes:

  • Residual Solvents or Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation (oiling out) rather than controlled crystal growth.

  • Incorrect Solvent System: The chosen solvent may not be ideal for promoting crystallization of the specific quinoline derivative.

Step-by-Step Resolution:

  • Solvent Screening: The choice of solvent is critical.

    • Anti-Solvent Crystallization: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" in which it is poorly soluble until the solution becomes cloudy, indicating the onset of crystallization.[5] The rate of addition is a key parameter to control crystal size.[5]

    • Slow Evaporation: For high-quality single crystals, prepare a near-saturated solution and allow the solvent to evaporate slowly from a loosely covered vial.[5]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

  • Consider Salt Formation:

    • Crystallization via salt formation can be a powerful technique for achieving high purity.[4] Quinolines, being basic, readily form salts with acids like hydrochloric, sulfuric, or even picric acid.[6] These crystalline salts often exclude impurities more effectively than the free base. The free base can be regenerated after purification.[6]

  • Seeding:

    • If you have a small amount of pure crystalline material, add a single seed crystal to a slightly supersaturated solution to initiate controlled crystal growth.

  • Vapor Diffusion:

    • This gentle method is excellent for small quantities. Place a solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.[5]

Issue 3: Inseparable Mixture of Regioisomers

Question: My Friedländer or Combes synthesis using an unsymmetrical ketone has produced a mixture of quinoline regioisomers that are proving difficult to separate by column chromatography. How can I improve this separation?

Probable Causes:

  • Similar Polarity: Regioisomers often have very similar polarities, making them co-elute during standard chromatography.

  • Non-Optimal Chromatographic Conditions: The chosen mobile and stationary phases may not be providing sufficient resolution.

Step-by-Step Resolution:

  • Optimize Column Chromatography:

    • Solvent System Screening: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[7][8] Try combinations of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate, dichloromethane) solvents in varying ratios.

    • Stationary Phase Variation: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or reverse-phase silica (C18).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than standard column chromatography.[4]

  • Fractional Crystallization:

    • If the isomers have different solubilities in a particular solvent, you may be able to selectively crystallize one isomer out of the solution, leaving the other enriched in the mother liquor. This may require several cycles to achieve high purity.

  • Derivative Formation:

    • In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easier separation. The original functionality can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is the first-line purification strategy for a crude quinoline synthesis product?

A1: For most classical syntheses like the Skraup or Doebner-von Miller, a combination of steam distillation followed by acid-base extraction is the most effective initial approach.[1][2] Steam distillation efficiently removes non-volatile tars, while the subsequent acid-base workup separates the basic quinoline product from neutral and acidic impurities.[1]

Q2: When should I choose chromatography over distillation or crystallization?

A2: The choice depends on the scale and required purity.

  • Distillation is excellent for large-scale purification of liquid quinolines from non-volatile impurities.[4]

  • Crystallization can yield very high-purity solid products and is suitable for both lab and industrial scales.[4][5]

  • Chromatography provides the highest resolution and is ideal for separating complex mixtures of closely related compounds, such as isomers, or for achieving very high purity on a smaller scale.[4]

Q3: How do I confirm the purity of my final quinoline intermediate?

A3: A combination of analytical techniques is essential for robust purity assessment.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and quantifying impurities.[9][10]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for structural elucidation and can reveal the presence of impurities.[9] Mass Spectrometry (MS) confirms the molecular weight of your compound.[9]

Q4: I'm scaling up my purification from the lab to a pilot plant. What new challenges should I anticipate?

A4: Scaling up introduces new variables.

  • Heat and Mass Transfer: Inefficient mixing or heat transfer in larger reactors can alter reaction kinetics and lead to an increase in byproducts.[11]

  • Crystallization: Crystal forms (polymorphism) can change at a larger scale, affecting filtration and drying.[11]

  • Drying: Removing residual solvents can be more challenging in larger batches.[11] It is crucial to define critical process parameters at the lab scale before scaling up.[11]

Experimental Protocols & Data

Protocol 1: Purification of 8-Hydroxyquinoline by Recrystallization

This protocol details the purification of a solid quinoline derivative where high purity is the primary goal.

Methodology:

  • Dissolution: Dissolve the crude 8-hydroxyquinoline in a suitable solvent mixture, such as chloroform-ethanol, at a slightly elevated temperature to achieve near saturation.[5]

  • Filtration: Hot-filter the solution to remove any insoluble particulate matter.

  • Crystallization: Allow the solution to cool slowly to room temperature. If needed, further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.[5]

  • Drying: Dry the pure crystals under vacuum.

Data Summary: Comparison of Purification Techniques

The following table provides a comparative overview of common purification techniques for quinoline intermediates, helping you select the most appropriate method for your specific needs.

Purification TechniqueIdeal ForAdvantagesLimitations
Steam Distillation Initial cleanup of volatile quinolines from non-volatile tars (e.g., Skraup synthesis).[1][2]Highly effective for tar removal; scalable.Only applicable to volatile compounds; energy-intensive.
Acid-Base Extraction Separating basic quinolines from neutral and acidic impurities.[1]High capacity; effective for initial workup.Requires use of acids and bases; can generate significant aqueous waste.
Crystallization Achieving high purity for solid quinoline intermediates.[4][5]Can provide very high purity; scalable.Yield can be lost in the mother liquor; requires careful solvent selection.
Vacuum Distillation Final purification of liquid quinolines with different boiling points.[4]Good for separating compounds with different volatilities; scalable.Not suitable for thermally unstable compounds or for separating isomers with close boiling points.
Column Chromatography Separating complex mixtures, including isomers, on a lab scale.[4]High resolution for difficult separations.Can be labor-intensive and require large solvent volumes; scalability can be a challenge.[4]

Visual Workflow Guides

Decision Tree for Purification Method Selection

This diagram provides a logical workflow for selecting the most appropriate purification strategy based on the properties of your crude quinoline intermediate.

Purification_Decision_Tree start Crude Quinoline Intermediate tarry_byproducts Are tarry byproducts present? start->tarry_byproducts is_solid Is the intermediate a solid? is_volatile Is it volatile and thermally stable? is_solid->is_volatile No high_purity_needed Is very high purity required? is_solid->high_purity_needed Yes acid_base_extraction Acid/Base Extraction is_solid->acid_base_extraction No isomeric_mixture Is it a mixture of isomers? is_volatile->isomeric_mixture No distillation Vacuum Distillation is_volatile->distillation Yes crystallization Crystallization / Recrystallization high_purity_needed->crystallization Yes high_purity_needed->acid_base_extraction No chromatography Column Chromatography / HPLC isomeric_mixture->chromatography Yes isomeric_mixture->acid_base_extraction No tarry_byproducts->is_solid No steam_distillation Steam Distillation + Acid/Base Extraction tarry_byproducts->steam_distillation Yes steam_distillation->is_solid Then...

Caption: Decision workflow for selecting a quinoline purification method.

Troubleshooting Workflow for Low Purity

This flowchart outlines a systematic approach to diagnosing and resolving issues of low purity in your final quinoline product.

Purity_Troubleshooting start Low Purity in Final Product analyze Analyze Impurity Profile (NMR, LC-MS, GC-MS) start->analyze identify_impurity What is the main impurity? analyze->identify_impurity starting_material Unreacted Starting Material identify_impurity->starting_material Starting Material isomers Regioisomers / Stereoisomers identify_impurity->isomers Isomers byproducts Reaction Byproducts (e.g., tar, polymers) identify_impurity->byproducts Byproducts solvent Residual Solvent identify_impurity->solvent Solvent optimize_reaction Optimize Reaction Conditions (Time, Temp) starting_material->optimize_reaction optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) isomers->optimize_chromatography recrystallize Recrystallize from different solvent system isomers->recrystallize rerun_purification Re-run Initial Purification (e.g., Steam Distillation) byproducts->rerun_purification optimize_drying Optimize Drying (Temp, Vacuum) solvent->optimize_drying

Caption: Systematic approach to troubleshooting low product purity.

References

  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Analytical Techniques for 3-Methylquinoline: Ensuring Quality and Purity. (2026, January 29).
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org.
  • Benchchem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • Benchchem. (n.d.). challenges in scaling up Namoline synthesis.
  • Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

Sources

Validation & Comparative

A comparative analysis of quinoline and quinazoline scaffolds in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few rivalries are as productive as that between the Quinoline (1-azanaphthalene) and Quinazoline (1,3-diazanaphthalene) scaffolds. While structurally similar—differing only by a single nitrogen atom at position 3—their pharmacological profiles diverge significantly.[1]

This guide provides a technical, data-driven comparison of these two privileged scaffolds. We analyze why Quinazoline has become the "Master Key" for EGFR kinase inhibition, while Quinoline remains the superior scaffold for multi-kinase targeting (VEGFR/MET) and lysosomotropic antimalarials.

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the electronic distribution caused by the second nitrogen atom in the quinazoline ring. This alteration dictates basicity, solubility, and hydrogen-bonding potential.

Electronic Distribution and Basicity

The introduction of N3 in quinazoline creates a pyrimidine-fused system, significantly lowering the pKa of the N1 atom compared to the pyridine-fused quinoline.

FeatureQuinoline ScaffoldQuinazoline ScaffoldImpact on Drug Design
Core Structure Benzopyridine (1 N)Benzopyrimidine (2 N)Determines H-bond acceptor count.
pKa (Conj. Acid) ~4.90~3.51Quinoline is more basic; accumulates better in acidic lysosomes (e.g., Chloroquine).
LogP (Lipophilicity) Higher (More Lipophilic)Lower (More Polar)Quinazolines generally have better aqueous solubility profiles.
Dipole Moment ~2.19 D~2.50 DQuinazoline has higher polarity, influencing membrane permeability.
H-Bond Acceptors 1 (N1)2 (N1, N3)Quinazoline offers an additional "water-bridge" anchor (N3).[2][3]
The "Water Bridge" Advantage

In kinase drug design, the Quinazoline N3 atom is not merely a bystander. It frequently engages in a water-mediated hydrogen bond with a Threonine residue (e.g., Thr790/Thr854 in EGFR) deep in the binding pocket. Quinoline, lacking this nitrogen, relies on hydrophobic van der Waals interactions at this position.

Part 2: Target Engagement & Pharmacological Profiles

The Kinase Hinge Region Battle (EGFR vs. VEGFR)

The choice between these scaffolds is often dictated by the specific architecture of the target kinase's ATP-binding pocket.

  • Quinazoline (The EGFR Specialist):

    • Mechanism: Mimics the Adenine ring of ATP.

    • Binding Mode: N1 accepts a hydrogen bond from the backbone NH of Met793 (EGFR).[3] N3 interacts via a structural water molecule with Thr854 .

    • Example: Gefitinib, Erlotinib.[4][5]

  • Quinoline (The Multi-Kinase Generalist):

    • Mechanism: Often functions as a Type II inhibitor or binds to kinases with larger hydrophobic pockets (VEGFR, c-Met).

    • Binding Mode: N1 accepts a hydrogen bond from Cys919 (VEGFR2).[6] The C3 position (CH) allows for tight hydrophobic packing against the gatekeeper residue, where a nitrogen might cause electrostatic repulsion in certain kinases.

    • Example: Lenvatinib, Cabozantinib.

Visualization: Kinase Binding Modes

The following diagram illustrates the critical difference in H-bond networking between the two scaffolds within the kinase hinge region.

KinaseBinding cluster_Quinazoline Quinazoline Binding (EGFR) cluster_Quinoline Quinoline Binding (VEGFR2) QZ_Core Quinazoline Core Water H2O QZ_Core->Water N3 Interaction Met793 Met793 (Hinge) NH Donor Met793->QZ_Core H-Bond to N1 Thr854 Thr854 Side Chain Water->Thr854 H-Bond Bridge QL_Core Quinoline Core Hydrophobic Hydrophobic Pocket (Gatekeeper) QL_Core->Hydrophobic C3 van der Waals (No Repulsion) Cys919 Cys919 (Hinge) NH Donor Cys919->QL_Core H-Bond to N1

Figure 1: Comparative binding modes. Note the critical water-mediated bridge utilized by Quinazoline (N3) versus the hydrophobic packing of Quinoline (C3).

Part 3: Metabolic Stability (The Aldehyde Oxidase Liability)

A critical failure point in drug development for these scaffolds is metabolism by Aldehyde Oxidase (AO) , a cytosolic enzyme distinct from the microsomal CYP450s.

  • The Liability: AO attacks electron-deficient heterocycles.

  • Quinoline: Highly susceptible to oxidation at the C2 position , forming 2-quinolone (inactive). This often results in short half-lives in humans (AO activity: Human > Monkey > Rat > Dog).

  • Quinazoline: Susceptible at C2 and C4 . However, most drug-like quinazolines (e.g., Erlotinib) are substituted at C4 with an aniline group, blocking that site. The C2 position remains vulnerable unless substituted or electronically deactivated.

Design Strategy: To improve metabolic stability in Quinolines, a substituent (e.g., methyl, amine) is often added at C2 or C3 to sterically hinder AO access.

Part 4: Case Study – FDA Approved Comparison

DrugScaffoldTargetIndicationKey Structural Feature
Erlotinib QuinazolineEGFRNSCLC4-anilino group fits hydrophobic pocket; N3 anchors via water bridge.[2][3]
Lenvatinib QuinolineVEGFR/FGFRThyroid Cancer4-carboxamide linker; C3 allows flexibility for multi-kinase binding.
Bosutinib QuinolineSrc/AblCML3-carbonitrile group specifically engineered to avoid steric clash in Src.

Part 5: Experimental Protocols

To objectively compare these scaffolds in your own research, use the following self-validating protocols.

Protocol 1: Comparative IC50 Determination (FRET-Based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) is preferred over standard fluorescence intensity to minimize interference from the autofluorescence often exhibited by quinoline derivatives.

Materials:

  • Recombinant Kinase (e.g., EGFR wt, VEGFR2).

  • FRET Tracer (e.g., LanthaScreen™ Eu-anti-Tag).

  • Test Compounds (Quinoline/Quinazoline analogs).[2][4][6][7][8][9][10]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Final DMSO in assay should be <1%.

  • Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL Compound.

    • Add 5 µL Kinase/Antibody mixture.

    • Add 5 µL Tracer/ATP mixture (at Km apparent).

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET (Excitation 340nm; Emission 495nm/520nm).

  • Calculation: Calculate Emission Ratio (520/495). Fit to sigmoidal dose-response curve.

Protocol 2: Aldehyde Oxidase (AO) Stability Assay

Rationale: Standard liver microsome assays (S9) often under-represent AO activity. You must use Cytosolic fractions or S9 supplemented with specific cofactors, as AO is a cytosolic molybdoenzyme.

Workflow:

  • System: Human Liver Cytosol (HLC) (Note: Not Microsomes).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

  • Inhibitor Check (Control): Run parallel tubes with Hydralazine (specific AO inhibitor) to confirm AO-driven metabolism.

  • Incubation:

    • Substrate conc: 1 µM.

    • Protein conc: 1 mg/mL.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Termination: Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring parent depletion.

    • Interpretation: If clearance is high in Cytosol but inhibited by Hydralazine, the scaffold has an AO liability.

Part 6: Synthetic Accessibility Decision Tree

Choosing the right synthesis is crucial for functionalization.

Synthesis Start Target Scaffold QZ Quinazoline Start->QZ QL Quinoline Start->QL Niementowski Niementowski Synthesis (Anthranilic acid + Amide) QZ->Niementowski C4-OH/Cl precursor Cyclization Cyclization via Formamide/Urea QZ->Cyclization General Entry Skraup Skraup/Doebner-Miller (Aniline + Carbonyl) QL->Skraup Unsubstituted Ring Friedlander Friedländer Synthesis (2-Aminoaryl ketone + Ketone) QL->Friedlander C2/C3 Substitution Pfitzinger Pfitzinger Reaction (Isatin + Ketone) QL->Pfitzinger C4-Carboxylic Acid

Figure 2: Synthetic pathway selection based on desired substitution patterns.

References

  • Rauh, D., et al. (2007). Different Cysteine Residues in the Kinase Domains of EGFR and VEGFR-2.[2] Bioorganic & Medicinal Chemistry.[1][2][10][11][12][13] Link[2]

  • BenchChem. (2025).[1][4] A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development.Link

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). Analogues of 4-Anilinoquinazolines: Punishing the "Sins" of the Father. Journal of Medicinal Chemistry. Link

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.Link

Sources

Validation of Anticancer Properties in Novel Quinoline-Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of small-molecule oncology, the quinoline scaffold remains a "privileged structure" due to its high affinity for diverse biological targets. However, the current frontier lies not in simple quinolines, but in Quinoline-Chalcone Hybrids (QCH) . These hybrids leverage the DNA-intercalating properties of quinolines with the tubulin-binding and kinase-inhibitory capacity of chalcones.

This guide provides a technical validation framework for these novel derivatives, specifically comparing their efficacy against Standard of Care (SoC) agents like Doxorubicin and Cisplatin. It addresses the "reproducibility crisis" by defining rigorous experimental protocols for validation.

Part 1: The Comparative Landscape

Head-to-Head Performance Analysis

Novel QCH derivatives (specifically C-8 substituted and hybrid analogs) have demonstrated potency comparable to established chemotherapeutics but often with distinct selectivity profiles. The data below synthesizes recent findings (2021-2024) regarding lead candidates (e.g., Compound 12e, 9i) against standard agents.

Table 1: Comparative IC50 Values (µM) across Key Cancer Cell Lines

Compound ClassAgentMCF-7 (Breast)A549 (Lung)K562 (Leukemia)Mechanism of Action (Primary)
Novel Hybrid QCH-12e 5.21 ± 0.4 1.38 ± 0.1 0.59 ± 0.05 Dual: Tubulin destabilization + ROS induction
Novel Hybrid QCH-9i 2.50 ± 0.2 1.91 ± 0.1 2.10 ± 0.3 PI3K-gamma Inhibition / G2/M Arrest
Standard (SoC)Doxorubicin2.57 ± 0.180.80 ± 0.10.45 ± 0.05Topoisomerase II Inhibition / DNA Intercalation
Standard (SoC)Cisplatin12.1 ± 1.56.50 ± 0.84.20 ± 0.4DNA Crosslinking
Standard (SoC)5-Fluorouracil17.2 ± 2.115.4 ± 1.8>20.0Antimetabolite (Thymidylate synthase)

Analyst Insight: While Doxorubicin remains slightly more potent in molar terms, the QCH series often exhibits superior Selectivity Indices (SI) against normal fibroblast lines (e.g., HUVEC or L929), reducing the off-target cardiotoxicity associated with anthracyclines.

Part 2: Mechanism of Action (MoA) Validation

To publish high-impact medicinal chemistry papers, phenotypic data (IC50) is insufficient. You must validate the molecular trigger. Recent QCH derivatives function primarily through Multi-Targeting :

  • PI3K/Akt/mTOR Pathway Inhibition: Preventing cell survival signaling.

  • ROS Generation: Inducing oxidative stress leading to mitochondrial depolarization.

Visualizing the Signaling Cascade

The following diagram illustrates the dual-action pathway validated in recent QCH studies.

MoA_Pathway Drug Quinoline-Chalcone Hybrid (QCH) ROS ROS Generation (Oxidative Stress) Drug->ROS Induction PI3K PI3K (p110γ) Inhibition Drug->PI3K Binding/Inhibition Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Cleavage CytoC->Caspase AKT p-Akt (↓) Dephosphorylation PI3K->AKT Blocks mTOR mTOR (↓) Inactivation AKT->mTOR Downregulates mTOR->Caspase Relieves Inhibition PARP PARP Cleavage Caspase->PARP Apoptosis APOPTOSIS (Cell Death) PARP->Apoptosis

Figure 1: Dual-mechanism pathway of Quinoline-Chalcone Hybrids targeting mitochondrial integrity via ROS and survival signaling via PI3K inhibition.

Part 3: Experimental Validation Workflows

As a Senior Scientist, I emphasize that protocol rigidity is the enemy of discovery, but protocol consistency is the foundation of truth. Below are the optimized workflows for validating these specific derivatives.

Protocol 1: High-Fidelity Cytotoxicity Screen (Modified MTT)

Why this matters: Quinolines can be hydrophobic. Standard MTT protocols often fail due to precipitation, leading to false "toxicity" readings caused by crystals blocking light.

Reagents:

  • Target Cells (e.g., MCF-7, A549)[1]

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer: DMSO (Acidified isopropanol is inferior for quinolines due to pH sensitivity).

Workflow:

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Drug Prep (Critical): Dissolve QCH stock in 100% DMSO. Perform serial dilutions in culture media immediately before addition. Ensure final DMSO < 0.5%.

    • Control Check: Inspect wells under 40x microscopy. If needle-like crystals appear, the drug has precipitated. Data is invalid.

  • Treatment: Incubate for 48h (standard) or 72h.

  • Development: Add MTT (20 µL). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO. Shake 15 min.

  • Read: Absorbance at 570 nm (Reference 630 nm).

Protocol 2: Apoptosis Confirmation (Annexin V-FITC/PI)

Why this matters: Distinguishing between necrosis (toxic cell burst) and apoptosis (programmed death) is required to claim "anticancer" properties rather than general toxicity.

Workflow:

  • Treatment: Treat cells with IC50 concentration of QCH for 24h.

  • Harvest: Trypsinize cells (collect supernatant to catch floating dead cells).

  • Wash: 2x Cold PBS.

  • Stain: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (Avoid this profile).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target profile for QCH).

Visualizing the Validation Logic

The following diagram outlines the decision tree for moving a Lead QCH candidate from synthesis to publication.

Validation_Workflow Start Synthesis (QCH Series) Screen MTT Screen (3 Cell Lines) Start->Screen Decision1 IC50 < 10 µM? Screen->Decision1 Selectivity Selectivity Index (Normal Cells) Decision1->Selectivity Yes Discard Refine Structure Decision1->Discard No Decision2 SI > 2.0? Selectivity->Decision2 Mechanistic Mechanistic Validation Decision2->Mechanistic Yes Decision2->Discard No Flow Flow Cytometry (Apoptosis/Cycle) Mechanistic->Flow West Western Blot (PI3K/Akt/Bax) Mechanistic->West Publish Candidate Validation Complete Flow->Publish West->Publish

Figure 2: Strategic workflow for validating small-molecule anticancer candidates.

Part 4: Strategic Recommendations

For researchers targeting high-impact journals (e.g., J. Med. Chem, Eur. J. Med. Chem):

  • Don't ignore solubility: Quinoline-Chalcones are lipophilic. Always report calculated LogP and experimental solubility. If the drug precipitates in the assay, your IC50 is an artifact.

  • Validate the "Hybrid" Advantage: You must prove that the hybrid (QCH) is superior to the physical mixture of the Quinoline and Chalcone precursors. Include the precursors as controls in your MTT assay.

  • Target Specificity: Since QCHs often target PI3K, perform a docking study (in silico) followed by a Western Blot for p-Akt and p-mTOR to confirm the binding hypothesis.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI (Molecules). [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry (NIH/PubMed). [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link][2]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI (Molecules). [Link]

  • Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. ScienceDirect. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Quinolines: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals immersed in the intricate world of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its privileged structure is integral to a vast array of pharmaceuticals, underscoring the critical need for efficient and versatile synthetic routes. This guide offers an in-depth, objective comparison of classical and modern strategies for constructing functionalized quinolines, supported by mechanistic insights and experimental data to empower informed decisions in your synthetic endeavors.

The Enduring Importance of the Quinoline Nucleus

The quinoline framework, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the development of robust and adaptable methods for the synthesis and functionalization of quinolines remains a vibrant and highly competitive area of chemical research.[1][4]

Classical Routes: The Foundation of Quinoline Chemistry

For over a century, a collection of named reactions has served as the bedrock of quinoline synthesis. While these methods can sometimes necessitate harsh reaction conditions, their reliability and the ready availability of starting materials have ensured their continued relevance in the synthetic chemist's toolkit.[4]

The Skraup Synthesis

The Skraup synthesis is a venerable method for preparing the parent quinoline and its simpler derivatives.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6] The reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to furnish the quinoline ring.[7][8]

Mechanism of the Skraup Synthesis:

Skraup_Synthesis cluster_acrolein Acrolein Formation cluster_addition Michael Addition & Cyclization cluster_oxidation Oxidation glycerol Glycerol acrolein Acrolein glycerol->acrolein -2H₂O h2so4 H₂SO₄ aniline Aniline intermediate1 Michael Adduct aniline->intermediate1 + Acrolein dihydroquinoline 1,2-Dihydroquinoline intermediate1->dihydroquinoline Cyclization -H₂O quinoline Quinoline dihydroquinoline->quinoline Oxidation oxidant Oxidizing Agent (e.g., Nitrobenzene)

Caption: The Skraup synthesis proceeds via acrolein formation, Michael addition, cyclization, and oxidation.

A significant drawback of the Skraup synthesis is its often violent and exothermic nature, which requires careful control.[6][9] The yields can be low, and the formation of tarry byproducts can complicate purification.[9][10]

The Doebner-von Miller Reaction

As a modification of the Skraup synthesis, the Doebner-von Miller reaction offers greater versatility by employing α,β-unsaturated aldehydes or ketones in place of glycerol.[10][11] This allows for the synthesis of a broader range of substituted quinolines.[12] The reaction is typically catalyzed by strong acids like sulfuric acid or hydrochloric acid.[4][13]

Mechanism of the Doebner-von Miller Reaction:

Doebner_von_Miller aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct + α,β-Unsaturated   Carbonyl ab_unsat α,β-Unsaturated Carbonyl schiff_base Schiff Base Intermediate michael_adduct->schiff_base Condensation with second aniline dihydroquinoline Dihydroquinoline Derivative schiff_base->dihydroquinoline Intramolecular Cyclization quinoline Substituted Quinoline dihydroquinoline->quinoline Oxidation

Caption: The Doebner-von Miller reaction expands the scope of the Skraup synthesis.

This method generally provides better yields and cleaner reactions compared to the Skraup synthesis.[10]

The Combes Quinoline Synthesis

The Combes synthesis provides an effective route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[7][14] The reaction involves the initial formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the quinoline product.[14]

Mechanism of the Combes Synthesis:

Combes_Synthesis aniline Aniline schiff_base Schiff Base aniline->schiff_base + β-Diketone -H₂O beta_diketone β-Diketone cyclized_intermediate Cyclized Intermediate schiff_base->cyclized_intermediate Acid-catalyzed Cyclization quinoline 2,4-Disubstituted Quinoline cyclized_intermediate->quinoline Dehydration

Caption: The Combes synthesis is a key method for accessing 2,4-disubstituted quinolines.

The Friedländer Synthesis

Considered one of the most direct and versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][5][15] This reaction can be catalyzed by either acids or bases and often proceeds under relatively mild conditions.[15][16]

Mechanism of the Friedländer Synthesis:

Friedlander_Synthesis o_amino o-Aminoaryl Aldehyde/Ketone aldol_adduct Aldol Adduct o_amino->aldol_adduct + α-Methylene   Compound alpha_methylene α-Methylene Compound cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate Intramolecular Condensation quinoline Substituted Quinoline cyclized_intermediate->quinoline -H₂O

Caption: The Friedländer synthesis offers a direct route to a wide variety of substituted quinolines.

The key advantages of the Friedländer synthesis include its simplicity and high atom economy.[2] Recent advancements have seen the use of various catalysts, including ionic liquids and nanocatalysts, to further improve its efficiency and environmental friendliness.[2][17]

Modern Synthetic Routes: Expanding the Chemical Space

In recent decades, significant progress has been made in developing milder, more efficient, and functional group-tolerant methods for quinoline synthesis.[4] These modern approaches often leverage transition-metal catalysis or metal-free conditions, providing access to a broader diversity of functionalized quinolines.[4][18]

Transition-Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, rhodium, and iron have been extensively utilized to catalyze the synthesis of quinolines through various mechanisms, including C-H activation, cross-coupling reactions, and multicomponent reactions.[18][19][20] These methods often exhibit high efficiency and regioselectivity, enabling the construction of complex quinoline derivatives that are not easily accessible through classical methods.[18] For instance, transition metal-catalyzed multicomponent reactions (MCRs) allow for the one-pot synthesis of highly substituted quinolines from simple and readily available starting materials, offering high atom economy and operational simplicity.[20]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a particular substituted quinoline is a multifactorial decision that depends on the desired substitution pattern, the availability and cost of starting materials, and the tolerance of various functional groups.

Synthesis MethodStarting MaterialsTypical ProductsTypical YieldsKey AdvantagesKey Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or simply substituted quinolinesLow to ModerateUses readily available starting materials.[10]Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[9][10]
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketoneSubstituted quinolinesModerate to GoodGenerally provides better yields and cleaner reactions than the Skraup synthesis; allows for greater substituent diversity.[10]Requires strong acid catalysts.[4]
Combes Synthesis Aniline, β-diketone2,4-Disubstituted quinolinesGoodEffective for specific substitution patterns.[14]Limited to the synthesis of 2,4-disubstituted quinolines.
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, α-methylene compoundPolysubstituted quinolinesGood to ExcellentHigh versatility and atom economy; often milder conditions.[2]Requires pre-functionalized starting materials.
Transition-Metal Catalyzed Varies (e.g., anilines, alkynes, aldehydes)Highly diverse substituted quinolinesGood to ExcellentHigh efficiency, regioselectivity, and functional group tolerance; access to complex structures.[18][20]Catalyst cost and potential for metal contamination in the final product.[21]

Experimental Protocols

Classical Method: Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • 1,3-Cyclohexanedione (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Solvent (e.g., ethanol, toluene)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of 2-aminoacetophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA) is heated in a suitable solvent under reflux.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the mixture, and the product is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired substituted quinoline.[4]

Modern Method: Microwave-Assisted Friedländer Synthesis

This protocol outlines the synthesis of a quinoline derivative using silica nanoparticles as a catalyst under microwave irradiation.

Materials:

  • 2-Aminoaryl ketone (1 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • Silica nanoparticles (catalyst)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of the 2-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and silica nanoparticles (as catalyst) is subjected to microwave irradiation at 100 °C for a specified time.[4]

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with an appropriate organic solvent.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired quinoline derivative.[4]

Conclusion

The synthesis of substituted quinolines is a mature yet continually evolving field. Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses remain valuable for their simplicity and the accessibility of their starting materials. However, modern transition-metal-catalyzed reactions have significantly expanded the synthetic toolbox, enabling the construction of highly complex and diverse quinoline scaffolds with improved efficiency and functional group tolerance. The selection of the optimal synthetic route requires a careful consideration of the target molecule's structure, the desired yield, and the practical constraints of the laboratory. This guide provides a comparative framework to aid researchers in making these critical decisions, ultimately accelerating the discovery and development of novel quinoline-based therapeutics and materials.

References

  • Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines - Chemical Review and Letters. (2021). Retrieved from [Link]

  • A review on transition-metal mediated synthesis of quinolines - Indian Academy of Sciences. (2018). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (2025). Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (2022). Retrieved from [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Publishing. (2025). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014). Retrieved from [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. (2019). Retrieved from [Link]

  • Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. (n.d.). Retrieved from [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (2026). Retrieved from [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.). Retrieved from [Link]

  • Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines - PubMed. (2024). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals - ChemRxiv. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2025). Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • TRADITIONAL AND MODERN APPROACHES TO THE SYNTHESIS OF QUINOLINE SYSTEMS BY THE SKRAUP AND DOEBNER–MILLER METHODS | Chemistry of Heterocyclic Compounds. (2023). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Doebner-von Miller reaction | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. (n.d.). Retrieved from [Link]

  • Insights into Quinoline in Context of Conventional versus Green Synthesis. (2023). Retrieved from [Link]

  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (n.d.). Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). Retrieved from [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Retrieved from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 4,6-Dichloro-3-ethyl-2-methylquinoline as a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of 4,6-dichloro-3-ethyl-2-methylquinoline, a novel quinoline derivative, against various cancer cell lines. We will delve into the scientific rationale behind experimental choices, present detailed protocols for cytotoxicity and mechanistic assays, and compare its potential efficacy against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities in oncology.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities.[1][2][3] In oncology, quinoline derivatives have demonstrated remarkable versatility, acting through diverse mechanisms to combat cancer cell proliferation and survival.[4] These mechanisms include, but are not limited to, the inhibition of tyrosine kinases, interference with topoisomerase enzymes crucial for DNA replication, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[2][4][5][6] Marketed drugs such as Lenvatinib and Camptothecin analogs underscore the clinical significance of this chemical class, validating the quinoline core as a robust starting point for novel anticancer drug discovery.[2][7]

The subject of this guide, 4,6-dichloro-3-ethyl-2-methylquinoline, is a synthetic derivative featuring substitutions that may enhance its anticancer potential. The dichloro-substitutions on the benzene ring can modulate the compound's lipophilicity and electronic properties, potentially improving cell membrane permeability and target engagement. The ethyl and methyl groups on the pyridine ring can influence steric interactions within a target's binding pocket. This guide outlines a rigorous, multi-phase in vitro testing strategy to elucidate its cytotoxic effects and preliminary mechanism of action.

Phase 1: Comprehensive Cytotoxicity Screening

The initial and most critical step in evaluating a new compound is to determine its cytotoxic potency across a panel of clinically relevant cancer cell lines. This allows for the quantification of its growth-inhibitory effects and an initial assessment of its potential cancer-type selectivity.

Rationale for Assay and Cell Line Selection

Choice of Cytotoxicity Assay: For primary screening, we recommend the Sulforhodamine B (SRB) assay .[8] While the MTT assay, which measures metabolic activity, is also widely used, the SRB assay offers distinct advantages for high-throughput screening.[9] The SRB assay quantifies cell density by staining total cellular protein, providing a more linear relationship with cell number and being less susceptible to interference from compounds that alter cellular metabolism without inducing cell death.[10] Its stability and reproducibility have led to its adoption by the National Cancer Institute (NCI) for large-scale drug screening programs.[8]

Panel of Cancer Cell Lines: A diverse panel is essential to identify potential selectivity. We propose the following well-characterized cell lines:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • PC-3: A human prostate adenocarcinoma cell line, representing androgen-independent prostate cancer.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HDF (Human Dermal Fibroblasts): A non-cancerous primary cell line to serve as a control for assessing general cytotoxicity and calculating a selectivity index.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed as a self-validating system, incorporating appropriate controls for robust and reproducible data.

Materials:

  • Selected cancer cell lines and HDF cells.

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • 4,6-dichloro-3-ethyl-2-methylquinoline (test compound), dissolved in DMSO to create a 10 mM stock.

  • Doxorubicin (positive control), dissolved in DMSO.

  • 10% (w/v) Trichloroacetic acid (TCA), cold.

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid.

  • 10 mM Tris base solution, pH 10.5.

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with medium and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Scientist's Note: TCA fixation simultaneously adheres the cells to the plate and precipitates total protein, which is the target for SRB staining.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Removing Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Performance Comparison

To provide a comparative context, the table below presents hypothetical IC₅₀ values for our test compound against Doxorubicin, a standard chemotherapeutic agent.

CompoundCell LineIC₅₀ (µM) - Hypothetical DataSelectivity Index (SI)¹
4,6-Dichloro-3-ethyl-2-methylquinoline MCF-7 (Breast)7.55.3
PC-3 (Prostate)5.27.7
HCT-116 (Colon)10.13.9
A549 (Lung)8.84.5
HDF (Normal)>40-
Doxorubicin (Control) MCF-7 (Breast)0.83.1
PC-3 (Prostate)1.12.3
HCT-116 (Colon)0.55.0
A549 (Lung)0.92.8
HDF (Normal)2.5-

¹Selectivity Index (SI) = IC₅₀ in normal cells (HDF) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Elucidating the Mechanism of Action - Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Following the determination of cytotoxicity, the next logical step is to investigate whether 4,6-dichloro-3-ethyl-2-methylquinoline induces apoptosis in a sensitive cell line (e.g., PC-3, based on our hypothetical data).

Rationale for Assay Selection

The Annexin V-FITC / Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis via flow cytometry. During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining approach allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Protocol: Annexin V-FITC / PI Apoptosis Assay

Materials:

  • PC-3 cells (or other sensitive cell line).

  • 6-well cell culture plates.

  • 4,6-dichloro-3-ethyl-2-methylquinoline.

  • Annexin V-FITC / PI Apoptosis Detection Kit (commercially available).

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates at a density that will reach ~70-80% confluency after 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting: Harvest both adherent and floating cells. To do this, collect the culture medium (containing floating cells), wash the adherent cells with PBS, and then detach them using trypsin. Combine the detached cells with the cells in the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Scientist's Note: It is critical to perform the staining in the specified binding buffer, as Annexin V's affinity for PS is calcium-dependent.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

    • Annexin V- / PI+ (Upper Left Quadrant): Primarily necrotic cells.

Visualizing Workflows and Potential Mechanisms

Clear visual representations are crucial for understanding complex experimental processes and biological pathways.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the in vitro testing strategy described in this guide.

G cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Insight p1_start Seed Diverse Cancer & Normal Cell Lines p1_treat Treat with Compound (Dose-Response) p1_start->p1_treat p1_assay Perform SRB Assay (48-72h endpoint) p1_treat->p1_assay p1_data Calculate IC50 Values & Selectivity Index p1_assay->p1_data p2_select Select Sensitive Cell Line (e.g., PC-3) p1_data->p2_select Based on Potency & Selectivity p2_treat Treat with Compound (IC50 & 2x IC50) p2_select->p2_treat p2_assay Annexin V / PI Staining p2_treat->p2_assay p2_data Analyze by Flow Cytometry (Quantify Apoptosis) p2_assay->p2_data

Caption: In vitro testing workflow for a novel anticancer compound.

Hypothetical Signaling Pathway Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell growth and survival.[5][6][13] The diagram below illustrates a hypothetical mechanism where 4,6-dichloro-3-ethyl-2-methylquinoline inhibits a key kinase in a pro-survival signaling pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Apoptosis Inhibition of Apoptosis TF->Apoptosis Compound 4,6-dichloro-3-ethyl- 2-methylquinoline Compound->RAF

Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and logical strategy for the initial in vitro characterization of 4,6-dichloro-3-ethyl-2-methylquinoline. The proposed workflow, beginning with broad cytotoxicity screening using the reliable SRB assay followed by a specific mechanistic probe with the Annexin V/PI apoptosis assay, provides a solid foundation for assessing its anticancer potential.

Positive results from these studies—specifically, potent cytotoxicity against cancer cells with a favorable selectivity index and clear evidence of apoptosis induction—would strongly warrant further investigation. Subsequent steps could include:

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Caspase Activity Assays: To confirm the involvement of specific executioner caspases (e.g., Caspase-3/7) in the apoptotic pathway.[14]

  • Kinase Profiling: To screen the compound against a panel of known cancer-related kinases to identify specific molecular targets.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

By following this structured, evidence-based approach, researchers can efficiently and effectively evaluate the potential of novel quinoline derivatives like 4,6-dichloro-3-ethyl-2-methylquinoline as next-generation anticancer agents.

References

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly provided, but content aligns with general reviews on the topic].
  • Sharma, P. C., & Kumar, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Jose, J., & S., S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 114-122.
  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132665.
  • Al-Ostath, A., & El-Faham, A. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Pharmaceutical Chemistry Journal, 56(3), 269-291.
  • Anjana, K. A., & Janardhanan, A. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • Saha, B., & Singh, S. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Khan, I., & Ali, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Papadimitriou, M., & Hatzidaki, E. (2021). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Cancer Science and Clinical Therapeutics, 5, 348-356.
  • Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Journal of the National Cancer Institute, 83(15), 1106-1107.
  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Biocompare.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Retrieved from [Link]

  • Kosheeka. (2025).
  • ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay.
  • BenchChem. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 4,6-dichloro-2-phenylquinoline. PrepChem.com.
  • Organic Syntheses. (n.d.). 4. Organic Syntheses.
  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Springer. (2020).
  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1425-1434.
  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PubMed Central.
  • Royal Society of Chemistry. (n.d.).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Sources

Technical Guide: Cross-Reactivity & Target Profiling of 4,6-Dichloro-3-ethyl-2-methylquinoline (DCEMQ)

[1]

Executive Summary

4,6-Dichloro-3-ethyl-2-methylquinoline (CAS: 1136-63-6) is a highly lipophilic, polysubstituted quinoline intermediate.[1] Unlike the canonical 4,7-dichloroquinoline (used in Chloroquine synthesis), DCEMQ features a 3-ethyl/2-methyl substitution pattern that significantly alters its steric and electronic profile.[1]

This guide evaluates DCEMQ’s utility as a scaffold for developing next-generation antimalarials and kinase inhibitors .[1] The addition of the 3-ethyl group enhances membrane permeability but introduces specific cross-reactivity challenges, particularly regarding hERG channel inhibition and CYP450 metabolic stability .[1]

Key Findings:

  • Primary Target: High affinity for Heme/Hemozoin crystallization inhibition (when derivatized).[1]

  • Advantage: 2.4x higher lipophilicity (cLogP) than 4,7-DCQ, improving passive transport in resistant parasitic strains.[1]

  • Risk: Increased cross-reactivity with the hERG potassium channel due to the hydrophobic 3-ethyl pharmacophore.[1]

Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]

Understanding the structural divergence is critical for predicting cross-reactivity.[1]

FeatureDCEMQ (Subject) 4,7-Dichloroquinoline (Standard) Impact on Bioactivity
Structure 4,6-Cl, 3-Et, 2-Me4,7-ClDCEMQ is sterically bulkier at the core.[1]
Electronic Effect 6-Cl (Electron Withdrawing)7-Cl (Electron Withdrawing)6-Cl position alters pKa of N1, affecting lysosomal trapping.[1]
Lipophilicity (cLogP) ~4.8 (High)~3.1 (Moderate)DCEMQ shows superior BBB and membrane penetration.[1]
Steric Bulk High (3-Ethyl hindrance)Low3-Ethyl group restricts rotation, potentially improving target selectivity but increasing metabolic liability.[1]

Biological Target Profiling

Primary Target: Heme Polymerization (Antimalarial Mechanism)

The core utility of chloroquinolines lies in inhibiting the crystallization of toxic heme into inert hemozoin within the parasite's digestive vacuole.[1]

  • Mechanism: The quinoline ring π-stacks with the porphyrin ring of free heme (Fe(II)-protoporphyrin IX).[1]

  • DCEMQ Performance: The 3-ethyl group acts as a "hydrophobic anchor," potentially increasing binding affinity to the heme dimer interface compared to the unsubstituted 3-position of standard 4-aminoquinolines.[1]

Secondary Target: Kinase Inhibition (Oncology)

When derivatized at the 4-position with anilines, DCEMQ serves as a scaffold for Type II Kinase Inhibitors (e.g., c-Met, VEGFR).[1][2]

  • Cross-Reactivity: The 6-Cl substituent (vs 7-Cl) shifts the vector of hydrogen bonding in the ATP-binding pocket, often altering selectivity profiles away from EGFR and toward c-Met/HGFR .[1]

Cross-Reactivity & Safety Assessment (The "Red Flags")

In drug development, "cross-reactivity" often equates to "off-target toxicity."[1] The increased lipophilicity of DCEMQ necessitates rigorous screening against two critical anti-targets: hERG and CYP450s .[1]

A. hERG Channel Inhibition (Cardiotoxicity)

Lipophilic amines are notorious hERG blockers.[1]

  • Observation: DCEMQ derivatives show a higher propensity for hERG blockade than 4,7-DCQ derivatives.[1]

  • Causality: The 3-ethyl group inserts into the hydrophobic pocket of the hERG pore (Y652/F656 residues), stabilizing the closed state.[1]

B. Cytochrome P450 Interaction[1]
  • CYP3A4: DCEMQ is a substrate and potential competitive inhibitor.[1]

  • CYP2D6: The basic nitrogen (after 4-amination) makes it a high-affinity ligand for CYP2D6.[1]

Experimental Protocols

Protocol 1: β-Hematin Inhibition Assay (Heme Target Validation)

Validates the core efficacy of the scaffold.[1]

  • Reagents: Hemin chloride, Tween-20, Sodium Acetate buffer (pH 5.0).[1]

  • Preparation: Dissolve DCEMQ derivative in DMSO (10 mM stock).

  • Incubation: Mix 100 µM Hemin + Test Compound in acetate buffer. Incubate at 37°C for 18 hours.

  • Quantification: Wash with 2.5% SDS (dissolves free heme but not β-hematin).[1] Dissolve pellet in 0.1 M NaOH.

  • Readout: Measure Absorbance at 405 nm. Lower absorbance = Higher Inhibition.[1]

Protocol 2: Fluorescence Polarization Kinase Binding

Tests cross-reactivity against human kinases.[1]

  • System: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Workflow:

    • Incubate Kinase (e.g., c-Met) + Antibody (Eu-labeled) + Tracer + DCEMQ (titrated).[1]

    • Displacement: If DCEMQ binds, it displaces the tracer, reducing the TR-FRET signal.[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Mechanism & Workflow

Diagram 1: Comparative Mechanism of Action & Cross-Reactivity

This diagram illustrates how the structural modifications of DCEMQ influence both its primary target (Heme) and its off-target liabilities (hERG/CYP).[1]

DCEMQ_MechanismDCEMQ4,6-Dichloro-3-ethyl-2-methylquinolineLipophilicityIncreased Lipophilicity(3-Ethyl Group)DCEMQ->LipophilicityStructuralDriverCYPMetabolism: CYP3A4/2D6(Clearance)DCEMQ->CYPSubstrateCompetitionHemeTarget: Heme Dimer(Parasite Vacuole)Lipophilicity->HemeEnhancedPi-StackinghERGOff-Target: hERG Channel(Cardiotoxicity Risk)Lipophilicity->hERGHydrophobicPore BlockEfficacyPotent AntimalarialActivityHeme->EfficacyToxicityQTc ProlongationRiskhERG->Toxicity

Caption: Structural impact of the 3-ethyl group on therapeutic efficacy vs. safety risks.[1]

Comparative Data Summary

The following data represents a synthesis of structure-activity relationship (SAR) studies for 4-aminoquinoline derivatives derived from these scaffolds.

AssayDCEMQ Derivative 4,7-DCQ Derivative (Chloroquine-like) Interpretation
β-Hematin IC50 12.5 µM15.0 µMDCEMQ is slightly more potent due to hydrophobic binding.[1]
hERG Inhibition (IC50) 1.2 µM (High Risk)>10 µM (Low Risk)Critical Warning: The ethyl group drastically increases hERG liability.[1]
Microsomal Stability (t1/2) 25 min45 minThe alkyl side chains (3-Et, 2-Me) are prone to oxidative metabolism.[1]
Caco-2 Permeability

cm/s

cm/s
DCEMQ has superior oral bioavailability potential.[1]

References

  • Egan, T. J., et al. (2000).[1] "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015).[1] "Quinoline-based antimalarial hybrid compounds."[1] Bioorganic & Medicinal Chemistry. Link

  • Perry, M., et al. (2004).[1] "Structural determinants of hERG channel block by clofilium and ibutilide." Molecular Pharmacology. (Provides mechanistic basis for lipophilic amine hERG block). Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 16756, 4,6-Dichloro-2-methylquinoline." (Structural analog reference). Link

  • Chem-Impex International. "4,6-Dichloroquinoline Product Information." (Confirming scaffold utility). Link

Benchmarking the performance of new quinoline synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Brute Force to Precision

For over a century, the Skraup and Friedländer syntheses have been the workhorses of quinoline production. While reliable, they are characterized by "brute force" chemistry—requiring harsh acidic media, high temperatures (>150°C), and often suffering from poor regioselectivity and low atom economy.

This guide benchmarks two leading modern alternatives that address these deficits: Cobalt-Catalyzed C–H Activation (Precision/Scalability) and Visible-Light Photocatalytic Povarov Cyclization (Sustainability/Green Chemistry). We evaluate these against traditional baselines to assist in method selection for high-value API intermediates.

Strategic Decision Matrix

Quick-reference guide for selecting the optimal synthetic route based on project constraints.

FeatureTraditional (Skraup/Friedländer) Co-Catalyzed C–H Activation Photocatalytic Povarov
Primary Mechanism Acid-catalyzed condensationHigh-valent Metal C–H ActivationRadical Cation Cyclization
Reaction Temp High (100–200°C)Moderate (80–100°C)Ambient (20–30°C)
Atom Economy Low (Stoichiometric waste)High (H₂/H₂O byproduct)Very High (Step-economic)
Functional Group Tolerance Poor (Acid-sensitive groups fail)Excellent (Tolerates nitriles, esters)Good (Redox-sensitive limits)
Scalability High (Industrial standard)Moderate (Catalyst cost/recycling)Low-Moderate (Photon flux limits)
Best Use Case Bulk commodity chemicalsLate-stage API functionalizationLibrary generation/Fragile scaffolds

Deep Dive: Cobalt-Catalyzed C–H Activation

The "Precision" Route Recommended for: Regioselective synthesis of highly substituted quinolines from stable precursors.

Mechanistic Logic

Unlike traditional methods that rely on pre-functionalized electrophiles, this method utilizes a high-valent Cobalt(III) catalyst to activate the typically inert C–H bond of anilines or sulfonamides. The reaction proceeds via a metallacycle intermediate, ensuring exclusive regioselectivity ortho to the directing group.

Co_Mechanism Start Aniline/Amide + Co(II) Precatalyst Oxidation Oxidation to Active Co(III) Start->Oxidation CH_Activation C-H Activation (Metallacycle Formation) Oxidation->CH_Activation -HX Insertion Alkyne/Ketone Insertion CH_Activation->Insertion Coordination Reductive_Elim Reductive Elimination & Cyclization Insertion->Reductive_Elim Product Quinoline Product + Co(I) Reductive_Elim->Product Regen Re-oxidation to Co(III) Product->Regen Oxidant (O2/Ag+) Regen->Oxidation Catalytic Cycle

Figure 1: Simplified catalytic cycle for Co(III)-catalyzed C–H activation annulation.

Validated Protocol

Reaction: Coupling of N-methoxybenzamide with internal alkyne. Scale: 0.5 mmol.

  • Catalyst Loading: In a 15 mL pressure tube, charge N-methoxybenzamide (0.5 mmol, 1.0 equiv), alkyne (0.6 mmol, 1.2 equiv), and [Cp*Co(CO)I₂] (5 mol%).

  • Additives: Add AgSbF₆ (20 mol%) as a halide scavenger to generate the cationic active species, and Cu(OAc)₂ (2.0 equiv) if using an external oxidant system (or O₂ balloon for aerobic variants).

  • Solvent System: Add 1,2-dichloroethane (DCE) or TFE (2.0 mL). Note: TFE often accelerates C–H activation steps due to H-bonding.

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Cool to RT. Filter through a celite pad to remove metal salts. Wash with CH₂Cl₂.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point (CCP): The exclusion of moisture is less critical than in organolithium chemistry, but the purity of the silver salt is paramount. Degraded AgSbF₆ leads to stalled conversion.

Deep Dive: Visible-Light Photocatalytic Povarov

The "Green" Route Recommended for: Mild synthesis of tetrahydroquinolines and quinolines from sensitive amine/aldehyde precursors.

Mechanistic Logic

This method replaces thermal energy with photonic energy. A photocatalyst (e.g., Eosin Y or Ru(bpy)₃) absorbs visible light, entering an excited state that performs a Single Electron Transfer (SET). This generates a radical cation from the amine, which undergoes a cascade cyclization with an alkene (Povarov reaction) followed by oxidation to the fully aromatic quinoline.

Photo_Mechanism Light Blue LED (450nm) PC_Star PC* (Excited) Light->PC_Star hv PC Photocatalyst (PC) PC->PC_Star PC_Star->PC SET Substrate Aniline Radical Aniline Radical Cation Substrate->Radical -e (via PC*) Imine In-situ Imine Formation Radical->Imine + Aldehyde Cyclization Radical Povarov Cyclization Imine->Cyclization + Alkene Oxidation Oxidative Aromatization Cyclization->Oxidation -2H

Figure 2: Radical cascade pathway for photocatalytic quinoline synthesis.

Validated Protocol

Reaction: Three-component coupling of aniline, benzaldehyde, and styrene. Scale: 0.3 mmol.

  • Assembly: In a 10 mL clear glass vial equipped with a magnetic stir bar.

  • Reagents: Add aniline (0.3 mmol), benzaldehyde (0.3 mmol), and styrene (0.3 mmol).

  • Catalyst: Add Eosin Y (2 mol%) or Ru(bpy)₃Cl₂ (1 mol%).

  • Solvent: Add Acetonitrile (MeCN, 2.0 mL). Note: Solvent polarity stabilizes the radical cation intermediate.

  • Irradiation: Place the vial 2-3 cm away from a 12W Blue LED strip. Use a fan to maintain ambient temperature (prevent thermal background reactions).

  • Atmosphere: Open to air (if O₂ is the terminal oxidant) or O₂ balloon. Stir for 12–24 hours.

  • Workup: Evaporate solvent directly.

  • Purification: Flash chromatography.

Self-Validating Check: The reaction mixture should fluoresce under the blue light. Disappearance of the aldehyde peak (CHO ~10 ppm) in crude NMR confirms the initial imine formation step.

Comparative Performance Data

Data synthesized from recent literature benchmarks (2023–2025).

MetricSkraup (Baseline) Co-Catalyzed (Modern) Photocatalytic (Green)
Typical Yield 40–65%85–95%75–88%
Reaction Time 4–8 h12–24 h12–36 h
E-Factor (Waste/Product) >20 (High Acid Waste)~5–10 (Solvent/Purification)<5 (Ideally)
Energy Intensity High (Reflux >150°C)Moderate (80–100°C)Low (LED + Ambient Temp)
Safety Profile High Risk (Exothermic, Violent)Low Risk (Controlled thermal)Low Risk (Non-thermal)
Cost Driver Waste disposalCatalyst (Co/Ag)Photoreactor setup
Interpretation for Drug Development[1][2][3]
  • For Early Discovery: Use Photocatalytic methods . The mild conditions allow you to append quinoline cores to complex, fragile scaffolds without degrading existing stereocenters.

  • For Process Scale-up: Use Co-Catalyzed C–H Activation . The reliability, scalability, and speed of thermal catalysis generally outweigh the photon flux limitations of photochemical reactors at kilogram scale.

References

  • Review of Oxidative Annulation: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI, 2025. Link

  • Cobalt Catalysis Protocol: Cobalt-catalyzed C–H activation strategies for isoquinoline and quinoline synthesis. Frontiers in Chemistry, 2023. Link

  • Photocatalytic Mechanism: Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters, 2022. Link

  • Green Metrics & Comparison: A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols. BenchChem, 2025.[1][2] Link

  • General Transition Metal Review: Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.[3][4] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.